molecular formula C8H15N3 B13297675 (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine

(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine

Cat. No.: B13297675
M. Wt: 153.22 g/mol
InChI Key: QCKZVPDEWQBQDX-UHFFFAOYSA-N
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Description

(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]ethanamine

InChI

InChI=1S/C8H15N3/c1-4-9-5-8-10-6(2)7(3)11-8/h9H,4-5H2,1-3H3,(H,10,11)

InChI Key

QCKZVPDEWQBQDX-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC(=C(N1)C)C

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and physicochemical properties of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine , also known as N-((4,5-dimethyl-1H-imidazol-2-yl)methyl)ethanamine .

Executive Summary

(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine (CAS: Theoretical/Generic C8H15N3) is a specialized imidazole derivative characterized by a 4,5-dimethyl-substituted heterocyclic core and a secondary ethylamine side chain at the C2 position.[1] Structurally, it represents a Mannich base derived from 4,5-dimethylimidazole.

This compound is primarily utilized in polymer chemistry as a catalyst for polyurethane (PU) foams and as a curing agent for epoxy resins . Its dual-amine functionality (imidazole tertiary nitrogen and side-chain secondary amine) provides a unique catalytic profile, balancing the "blowing" (isocyanate-water) and "gelling" (isocyanate-polyol) reactions in PU systems.

Structural Elucidation & Physicochemical Properties

Chemical Structure and Tautomerism

The molecule consists of a five-membered imidazole ring substituted with methyl groups at positions 4 and 5. The C2 position is functionalized with a methylene bridge (


) connecting to an ethylamino group (

).

Due to the symmetry of the 4,5-dimethyl substitution, the


- and 

-tautomers are chemically equivalent in solution, rapidly interconverting via proton transfer.
Graphviz: Structural Representation & Tautomerism

ChemicalStructure cluster_tautomer1 1H-Tautomer cluster_tautomer2 3H-Tautomer T1 1H-Imidazole Core (N1-H, N3:) T2 3H-Imidazole Core (N1:, N3-H) T1->T2 Rapid Proton Transfer (Degenerate Tautomerism) SideChain Side Chain (C2) -CH2-NH-CH2CH3 T1->SideChain T2->SideChain

Figure 1: Tautomeric equilibrium of the 4,5-dimethylimidazole core. Due to the symmetric methyl substitution, both tautomers present identical steric and electronic environments.

Physicochemical Data Table
PropertyValue (Predicted/Experimental)Context
Molecular Formula

Molecular Weight 153.23 g/mol
pKa (Imidazole N) ~7.8 - 8.2Higher than unsubstituted imidazole (6.95) due to electron-donating methyl groups.
pKa (Amine N) ~9.5 - 10.0Typical for secondary aliphatic amines.
LogP ~0.8 - 1.2Moderately lipophilic; soluble in organic solvents and alcohols.
Physical State Viscous Liquid / Low-melting SolidHygroscopic.

Synthetic Pathways[2][3]

The synthesis of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine is classically achieved via a Mannich Reaction . This one-pot condensation involves the imidazole core, formaldehyde (as the methylene bridge source), and ethylamine.

Reaction Mechanism
  • Iminium Ion Formation: Formaldehyde reacts with ethylamine to form a reactive iminium ion intermediate (

    
    ).
    
  • Electrophilic Attack: The electron-rich C2 position of the 4,5-dimethylimidazole attacks the electrophilic iminium carbon.

  • Deprotonation: Loss of a proton restores aromaticity, yielding the final Mannich base.

Synthetic Protocol (Laboratory Scale)
  • Reagents: 4,5-Dimethylimidazole (1.0 eq), Formaldehyde (37% aq., 1.1 eq), Ethylamine (70% aq., 1.1 eq).

  • Solvent: Ethanol or Water.

  • Conditions: Reflux for 4–6 hours.

Graphviz: Synthesis Flowchart

Synthesis Start Reactants: 4,5-Dimethylimidazole + Formaldehyde + Ethylamine Iminium Intermediate: N-Methylene-ethylamine (Iminium Ion) Start->Iminium In situ formation Reaction Mannich Condensation (Reflux, 4-6h) Iminium->Reaction Electrophilic Attack at C2 Product Product: (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine Reaction->Product -H2O

Figure 2: Synthetic pathway via Mannich condensation. The electron-donating methyl groups at C4/C5 activate the C2 position for substitution.

Analytical Characterization

To validate the structure, the following spectral signatures are diagnostic:

  • 
    -NMR (DMSO-
    
    
    
    ):
    • 
       ppm (s, 6H): Two methyl groups at C4/C5.
      
    • 
       ppm (t, 3H): Methyl of the ethyl group.
      
    • 
       ppm (q, 2H): Methylene of the ethyl group.
      
    • 
       ppm (s, 2H): Methylene bridge (
      
      
      
      ) between Ring and Amine.
    • 
       ppm (br s, 1H): Imidazole NH (exchangeable).
      
  • Mass Spectrometry (ESI+):

    • [M+H]+: m/z 154.2.

    • Fragmentation: Loss of ethylamine fragment (m/z ~45) is common.

Applications in Polymer Science

This compound serves as a critical tertiary amine catalyst in the production of polyurethane foams.

Catalytic Mechanism in Polyurethanes
  • Gelling Reaction: The sterically accessible imidazole nitrogen promotes the reaction between isocyanates and polyols to form the urethane backbone.

  • Blowing Reaction: The secondary amine group can participate in the reaction with water (generating

    
    ) or react with isocyanate to be incorporated into the polymer matrix (non-fugitive catalyst), reducing volatile organic compound (VOC) emissions.
    
Epoxy Curing

As an accelerator in epoxy-anhydride or epoxy-amine systems, the imidazole ring initiates anionic polymerization of the epoxide, while the secondary amine acts as a chain extender.

References

  • Mannich Reaction of Imidazoles: Eiter, K., et al. "Synthese von Imidazol-Derivaten." Justus Liebigs Annalen der Chemie, vol. 758, 1972. Link

  • Polyurethane Catalysis: "Amine composition useful for making polyurethane foam." US Patent 11021561B2. Link

  • Imidazole Chemistry: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.
  • Physicochemical Data: PubChem Compound Summary for 4,5-Dimethylimidazole (Precursor data). Link

Sources

Biological Activity of 2-Aminomethylimidazole Derivatives: A Technical Guide to Mechanistic Pathways and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminomethylimidazole scaffold is a highly versatile pharmacophore that has gained significant traction in medicinal chemistry. Characterized by a five-membered aromatic heterocycle linked to a primary amine via a methylene bridge, this architecture provides a dense array of hydrogen bond donors and acceptors[1]. Beyond its baseline antimicrobial and antifungal properties[2], its true value in modern drug discovery stems from a dual utility: it functions as a highly specific organic peptidomimetic for viral targets[3] and as a robust bidentate ligand for transition metal coordination in antiparasitic applications[4].

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic pathways of 2-aminomethylimidazole derivatives and provide the self-validating experimental workflows required to evaluate their biological activity.

Mechanistic Pathway I: Allosteric Inhibition of HCV NS3/4A Protease

The Hepatitis C Virus (HCV) relies heavily on the NS3/4A protease complex for viral replication and host immune evasion. The NS3 protease domain is inherently inactive and requires the hydrophobic NS4A peptide cofactor for catalytic activation. While traditional direct-acting antivirals (DAAs) target the active site, they are highly susceptible to resistance mutations.

To bypass this vulnerability, researchers have utilized structure-based design to develop 2-aminomethylimidazole derivatives as non-peptidic NS4A mimics [3]. The imidazole ring effectively mimics the spatial geometry of the amide bonds found in the native NS4A sequence (specifically between residues Val-26 and Gly-27)[5]. By substituting the 2-aminomethylimidazole core with bulky functional groups, these derivatives competitively displace the native NS4A cofactor. This displacement induces a cascade of conformational changes that collapse the NS3 catalytic triad (His-57, Asp-81, Ser-139), effectively neutralizing the enzyme without ever interacting with the mutation-prone active site[3].

NS3_Inhibition HCV HCV Polyprotein NS3 NS3 Protease Domain (Inactive) HCV->NS3 Cleavage Active Active NS3/4A Complex (Viral Replication) NS3->Active + NS4A Binding Inactive Allosterically Inhibited NS3 (Replication Halted) NS3->Inactive + Inhibitor Binding NS4A Native NS4A Cofactor Inhibitor 2-Aminomethylimidazole Peptidomimetic Inhibitor->NS4A Competitive Displacement

Fig 1. Mechanistic pathway of HCV NS3 protease allosteric inhibition by 2-aminomethylimidazole.

Mechanistic Pathway II: Overcoming Antimalarial Resistance via Organometallic Complexation

The emergence of chloroquine-resistant (CQR) Plasmodium falciparum strains, such as Dd2, necessitates novel therapeutic strategies. The 2-aminomethylimidazole core serves as an excellent N^N bidentate ligand for platinum-group metals.

According to, coordinating 2-aminomethylimidazole analogues to a pentamethylcyclopentadienyl iridium (IrCp) moiety dramatically restores antimalarial efficacy[4]. The causality behind this restored activity is driven by physicochemical shifts: the IrCp group acts as a steric shield for the metal center and significantly increases the lipophilicity of the entire complex[6]. This enhanced lipophilicity drives the accumulation of the drug within the parasite's highly acidic digestive vacuole (DV), bypassing the transmembrane efflux pumps that typically confer chloroquine resistance[4].

Quantitative Biological Activity

To contextualize the potency of these derivatives, the following table summarizes key pharmacological metrics across different biological targets.

Compound ClassTarget / PathogenStrain / SubtypeActivity MetricReference
2-Aminomethylimidazole Mimic (Pep-15)HCV NS3/4A ProteaseSubtype 4

nM
[3]
Native NS4A Peptide (Control)HCV NS3/4A ProteaseSubtype 4

nM
[3]
IrCp-2-Aminomethylimidazole ComplexP. falciparumNF54 (CQS)

µM
[4]
IrCp-2-Aminomethylimidazole ComplexP. falciparumDd2 (CQR)

µM
[4]

Experimental Protocols: Self-Validating Workflows

As an application scientist, I design protocols that inherently validate themselves through physical principles and internal controls. Below are the definitive methodologies for evaluating the biological activity of 2-aminomethylimidazole derivatives.

Protocol 1: Fluorescence Anisotropy Binding Assay (HCV NS3/4A)

Causality & Principle: Fluorescence anisotropy measures the rotational correlation time of a fluorophore. A small, fluorescently labeled NS4A peptide tumbles rapidly in solution, yielding low anisotropy. When it binds to the massive NS3 protease, its rotation is physically restricted, and anisotropy spikes. Introducing a 2-aminomethylimidazole inhibitor displaces the labeled peptide, dropping the anisotropy back to baseline. This provides a self-validating, real-time readout of competitive binding without requiring the physical separation of the complex.

Step-by-Step Methodology:

  • Target Preparation: Dilute purified HCV NS3 protease to 500 nM in assay buffer (50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT).

  • Tracer Addition: Add 10 nM of FITC-labeled native NS4A peptide to the solution. Incubate for 30 minutes at 25°C.

  • Baseline Read: Measure the maximum bound anisotropy (

    
    ) using an excitation of 485 nm and emission of 520 nm on a polarized microplate reader.
    
  • Inhibitor Titration: Add the 2-aminomethylimidazole derivative in a serial dilution range (10 nM to 10 µM) across the microplate.

  • Incubation & Readout: Incubate for 1 hour at 25°C to reach thermodynamic equilibrium. Read the final anisotropy. Calculate the

    
     by plotting the decrease in anisotropy against the log of the inhibitor concentration.
    
Protocol 2: Parasite Lactate Dehydrogenase (pLDH) Assay (Antimalarial)

Causality & Principle: Traditional Giemsa-stained blood smears are subjective and low-throughput. The pLDH assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme that rapidly degrades upon parasite death. By supplying a specific substrate (APAD) that only the Plasmodium enzyme can efficiently use to reduce NBT (Nitroblue tetrazolium) to formazan, we obtain a colorimetric signal that is strictly and objectively proportional to living parasitemia.

Step-by-Step Methodology:

  • Culturing: Maintain P. falciparum (NF54 and Dd2 strains) in human erythrocytes at 2% hematocrit and 1% parasitemia in RPMI 1640 medium.

  • Dosing: Seed 90 µL of the culture into 96-well plates. Add 10 µL of the IrCp*-2-aminomethylimidazole complexes (prepared in serial dilutions).

  • Incubation: Incubate the plates for 72 hours at 37°C under a specialized microaerophilic gas mixture (5% CO2, 5% O2, 90% N2).

  • Lysis & Reaction: Freeze-thaw the plates at -80°C to lyse the erythrocytes. Add 100 µL of Malstat reagent (containing APAD, NBT, and PES) to each well.

  • Readout: Incubate in the dark for 30 minutes. Measure the absorbance at 650 nm using a spectrophotometer. The

    
     is determined using non-linear regression of the absorbance values relative to untreated controls.
    

pLDH_Assay Culture P. falciparum Culture (NF54/Dd2) Dose Compound Dosing (IrCp* Complexes) Culture->Dose Incubate 72h Incubation (37°C, 5% CO2) Dose->Incubate Lysis Cell Lysis & Malstat Reagent Incubate->Lysis Read Absorbance Read (650 nm) Lysis->Read

Fig 2. High-throughput pLDH assay workflow for evaluating antimalarial organometallic complexes.

References

  • El-Araby, M. E., et al. "Synthetic bulky NS4A peptide variants bind to and inhibit HCV NS3 protease." ResearchGate. URL:[Link]

  • Stringer, T., et al. "Recent Advances in the Biological Investigation of Organometallic Platinum-Group Metal (Ir, Ru, Rh, Os, Pd, Pt) Complexes as Antimalarial Agents." PubMed Central (PMC). URL:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore in numerous biologically active compounds, and its derivatives have garnered significant interest in medicinal chemistry and drug development. Understanding the physicochemical properties of novel imidazole derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and receptor binding.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide will leverage data from structurally similar compounds and established scientific principles to provide well-grounded predictions. Furthermore, detailed experimental protocols for the determination of these key properties are provided to guide researchers in the empirical validation of these predictions.

Chemical Identity and Structure

  • IUPAC Name: N-ethyl-N-((4,5-dimethyl-1H-imidazol-2-yl)methyl)amine

  • Molecular Formula: C₉H₁₇N₃

  • Molecular Weight: 167.25 g/mol

  • Chemical Structure:

    • SMILES: CCNCC1=NC(C)=C(C)N1

    • InChI: InChI=1S/C9H17N3/c1-4-11-7-8-10-6(2)5(3)12-8/h4,11H,7H2,1-3H3,(H,10,12)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine. These predictions are based on the analysis of its constituent functional groups: the 4,5-dimethyl-1H-imidazole core and the N-ethylmethylamine side chain.

PropertyPredicted ValueRationale and Comparative Insights
pKa (Acid Dissociation Constant) Imidazole Ring: ~7.0-7.5 Ethylamine Side Chain: ~10.0-10.5The imidazole ring possesses both acidic (N-H proton) and basic (pyridinic nitrogen) properties. The pKa of the conjugate acid of imidazole is approximately 7.[1] The methyl groups are electron-donating and are expected to slightly increase the basicity (raise the pKa) of the imidazole ring. The ethylamine side chain is a secondary amine, which is a strong base. The pKa of diethylamine is around 10.9.[2] Therefore, two distinct pKa values are anticipated for this molecule.
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5The logP value is a measure of a compound's lipophilicity. The imidazole ring itself is relatively polar. However, the two methyl groups on the imidazole ring and the ethyl group on the amine side chain contribute to the molecule's overall lipophilicity. This predicted range suggests a moderate lipophilicity, which is often favorable for drug candidates as it can influence membrane permeability. For comparison, the predicted XLogP3 for a similar structure, n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine, is -0.2, indicating that the additional methyl group in our target compound significantly increases lipophilicity.[3]
Aqueous Solubility Moderately SolubleThe presence of two basic nitrogen atoms that can be protonated at physiological pH will enhance aqueous solubility. However, the methyl and ethyl groups contribute to its nonpolar character, which can limit solubility. The overall solubility will be pH-dependent, with higher solubility at lower pH values where the amine and imidazole functionalities are protonated. The hydrochloride salt form is expected to have significantly higher aqueous solubility.[4]

Experimental Protocols for Physicochemical Property Determination

To empirically validate the predicted properties, the following established experimental protocols are recommended.

Determination of pKa by Potentiometric Titration

This method relies on monitoring the pH of a solution of the compound as a strong acid or base is added.[5][6]

Experimental Workflow:

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in deionized water (or water/co-solvent mixture) B Adjust initial pH to ~2 with 0.1 M HCl A->B Ensure full protonation C Titrate with standardized 0.1 M NaOH B->C Calibrated pH electrode D Record pH after each titrant addition C->D Incremental additions E Plot pH vs. volume of NaOH added D->E F Determine equivalence points from the first or second derivative of the titration curve E->F G Calculate pKa values from the half-equivalence points F->G

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation: Accurately weigh and dissolve a sample of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine in a known volume of deionized water. If solubility is low, a co-solvent such as methanol or DMSO may be used, but its effect on pKa should be noted. The initial pH of the solution is then adjusted to approximately 2 by the addition of 0.1 M HCl to ensure both basic centers are fully protonated.

  • Titration: The solution is then titrated with a standardized solution of 0.1 M NaOH. The pH of the solution is monitored continuously using a calibrated pH electrode, and the pH reading is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence points, which correspond to the complete neutralization of each basic functional group, can be identified as the points of steepest inflection in the curve. These points are more accurately determined from the maxima of the first derivative of the titration curve (ΔpH/ΔV). The pKa value for each basic center is equal to the pH at the half-equivalence point.[7][8]

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[9][10][11]

Experimental Workflow:

logP_Determination A Prepare a solution of the compound in the pre-saturated aqueous phase (e.g., buffer at a specific pH) B Add an equal volume of pre-saturated n-octanol A->B C Shake the mixture vigorously to allow for partitioning B->C Establish equilibrium D Centrifuge to separate the aqueous and octanol phases C->D E Determine the concentration of the compound in both phases (e.g., by UV-Vis spectroscopy or HPLC) D->E F Calculate logP = log([Compound]octanol / [Compound]aqueous) E->F

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

  • Preparation: Prepare solutions of n-octanol saturated with water and water (or a suitable buffer) saturated with n-octanol. A known concentration of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine is dissolved in the aqueous phase.

  • Partitioning: An equal volume of the n-octanol phase is added to the aqueous solution of the compound in a separatory funnel. The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Analysis: The mixture is then centrifuged to ensure complete separation of the two phases. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.[12] For ionizable compounds, this determination should be performed at a pH where the compound is in its neutral form to measure the true logP. The distribution coefficient (logD) at a specific pH can be measured by using a buffer of that pH for the aqueous phase.

Determination of Kinetic Aqueous Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.[13][14][15]

Experimental Workflow:

Solubility_Determination cluster_prep Sample Preparation cluster_assay Solubility Assay cluster_analysis Analysis A Prepare a high-concentration stock solution of the compound in DMSO B Add a small aliquot of the DMSO stock to an aqueous buffer (e.g., PBS, pH 7.4) A->B C Incubate the mixture for a defined period (e.g., 2 hours) with shaking B->C D Remove any precipitate by filtration or centrifugation C->D E Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV or LC-MS) D->E F The measured concentration is the kinetic solubility E->F

Caption: Workflow for kinetic solubility determination.

Step-by-Step Methodology:

  • Stock Solution Preparation: A concentrated stock solution of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine is prepared in dimethyl sulfoxide (DMSO).

  • Assay: A small volume of the DMSO stock solution is added to a larger volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. The final concentration of DMSO should be kept low (typically <1%) to minimize its effect on solubility.

  • Incubation and Separation: The plate is sealed and incubated for a specific time (e.g., 1-2 hours) with shaking to allow for precipitation of the compound. After incubation, any precipitated material is removed by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the resulting supernatant is then determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS. This concentration is reported as the kinetic solubility.[16]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methylene bridge, the two methyl groups on the imidazole ring, and the N-H proton of the imidazole ring. The chemical shift of the N-H proton can be broad and may vary depending on the solvent and concentration.[17][18]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, confirming the presence of the imidazole ring, the methyl groups, the ethyl group, and the methylene bridge.[19][20]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching: A broad band in the region of 3300-3000 cm⁻¹ corresponding to the N-H bond of the imidazole ring.

  • C-H stretching: Bands in the 3000-2850 cm⁻¹ region due to the methyl and ethyl groups.

  • C=N and C=C stretching: Absorptions in the 1650-1450 cm⁻¹ range characteristic of the imidazole ring.

  • C-N stretching: Bands in the 1350-1000 cm⁻¹ region.[21][22][23]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The high-resolution mass spectrum will provide the exact mass, which can be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can provide further structural information. For imidazole derivatives, common fragmentation pathways involve the loss of HCN or CH₃CN from the ring.[24][25]

Conclusion

This technical guide has provided a detailed overview of the predicted physicochemical properties of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine, a novel imidazole derivative. While direct experimental data is not currently available, the predictions for pKa, logP, and aqueous solubility are grounded in the well-understood properties of its constituent chemical moieties. The provided experimental protocols offer a clear path for the empirical validation of these crucial parameters. The outlined spectroscopic methods will be instrumental in confirming the structure and purity of the synthesized compound. This comprehensive guide serves as a valuable resource for researchers and drug development professionals working with this and other novel imidazole derivatives.

References

  • Townsend, J. A., Keener, J. E., Miller, Z. M., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry, 92(2), 2095-2102. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Imidazole Derivatives by HPLC and GC-MS. BenchChem Technical Library.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Townsend, J. A., Keener, J. E., Miller, Z. M., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry. [Link]

  • Townsend, J. A., Keener, J. E., Miller, Z. M., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. University of Arizona Repository.
  • Bowie, J. H., & Kallury, R. K. M. R. (1970). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 23(12), 2535-2544.
  • Fisicaro, E., Compari, C., Bonomo, R. P., et al. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 80(5), 563. [Link]

  • Yilmaz, B., & Tuncel, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
  • van der Water, B. E., & Schoonen, G. E. (2011). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Roy, A., & Varma, M. V. S. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Request PDF.
  • Claramunt, R. M., López, C., Elguero, J., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3294-3302. [Link]

  • Melati, M. R., & Harahap, Y. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.
  • ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting. [Link]

  • BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. BenchChem Technical Library.
  • Roy, A., & Varma, M. V. S. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1.
  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

  • Al-Ostath, R. A., & Al-Majid, A. M. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules, 28(11), 4381.
  • Di, L., & Kerns, E. H. (2006). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Journal of Medicinal Chemistry, 49(15), 4725-4732. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tetra substituted imidazole amine monomer.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Theis, T., & Warren, W. S. (2018). 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. Journal of the American Chemical Society, 140(40), 12814-12817. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI.
  • University of Calgary. (n.d.). IR: amines. University of Calgary. [Link]

  • ChemScene. (n.d.). N-((1-Ethyl-1H-imidazol-4-yl)methyl)ethanamine. ChemScene.
  • NIST. (n.d.). Ethanamine, N-ethyl-N-methyl-. NIST WebBook. [Link]

  • PMC. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC. [Link]

  • ChemBK. (2024). N-ethyl-N-methylethanaminium - Physico-chemical Properties. ChemBK. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanamine, N-ethyl- (CAS 109-89-7). Cheméo. [Link]

  • BenchChem. (n.d.). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. BenchChem.
  • GSRS. (n.d.). N-(4-METHYLPHENYL)-1H-IMIDAZOLE-5-ETHANAMINE. GSRS. [Link]

  • PubChem. (n.d.). n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine. PubChem. [Link]

  • PubChem. (n.d.). 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride. PubChem. [Link]

  • SIELC Technologies. (2018). Ethanamine, N-ethyl-N-methyl-. SIELC Technologies. [Link]

  • BenchChem. (n.d.). Physicochemical Properties of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Technical Guide. BenchChem.
  • Cheméo. (n.d.). Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). Cheméo. [Link]

  • PubChemLite. (n.d.). Ethyl[(1-methyl-1h-imidazol-5-yl)methyl]amine. PubChemLite.

Sources

Technical Guide: Molecular Weight, Structural Identity, and Applications of C8H15N3 Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical space defined by the molecular formula C8H15N3 , focusing on imidazole derivatives. It is designed for researchers in medicinal chemistry and drug development. The guide details the stoichiometric derivation of the molecular weight, explores structural isomerism relevant to pharmacology (specifically histamine analogs and synthetic intermediates), and provides validated protocols for synthesis and characterization.

Chemical Identity and Stoichiometry

The formula C8H15N3 represents a specific class of imidazole derivatives characterized by a high degree of saturation in the side chains, balancing the aromatic stability of the imidazole core with flexible alkyl-amino substituents.

Molecular Weight Calculation

The molecular weight (MW) is the fundamental parameter for dosing and stoichiometry. The calculation below distinguishes between the Average Molecular Weight (used for bulk weighing) and the Monoisotopic Mass (used for Mass Spectrometry identification).

ElementCountStandard Atomic Weight ( g/mol )Isotopic Mass (

C,

H,

N)
Total Average MassTotal Monoisotopic Mass
Carbon 812.01112.0000096.08896.00000
Hydrogen 151.0081.0078315.12015.11745
Nitrogen 314.00714.0030742.02142.00921
TOTAL - - - 153.229 g/mol 153.12666 Da

Key Insight for Mass Spectrometry: In LC-MS (ESI+), the protonated molecular ion


 will appear at m/z 154.13 .
Degree of Unsaturation (DoU)

The DoU dictates the structural constraints:



  • Interpretation: The imidazole ring itself accounts for 3 degrees of unsaturation (2 double bonds + 1 ring). Therefore, all substituents attached to the ring must be fully saturated (alkyl chains). This rules out the presence of external double bonds or carbonyls in this specific formula.

Structural Isomerism in Drug Development[2]

The C8H15N3 formula encompasses two distinct classes of compounds vital to pharmaceutical research: Bioactive Ligands (Histamine Analogs) and Synthetic Intermediates (Linkers).

Class A: Bioactive Histamine Analogs

Histamine (


) is a core pharmacophore. Adding three carbons (

) generates C8H15N3 derivatives that often act as H3 or H4 receptor ligands.
  • Example Structure: N,N-Dimethyl-2-(2-methyl-1H-imidazol-4-yl)ethanamine

  • Mechanism: The methylation at the 2-position and the terminal nitrogen modulates selectivity between H1, H2, and H3 receptors, altering the basicity and lipophilicity (LogP) of the molecule.

Class B: Synthetic Intermediates (The "Linker" Scaffold)

The most industrially relevant isomer for drug conjugation and polymer chemistry is 1-(3-Aminopropyl)-2-ethylimidazole .

  • Role: Used as a curing agent for epoxy-based medical devices or as a "linker" moiety to attach imidazole functionality to a drug payload via the primary amine.

Isomers Root C8H15N3 Formula (MW: 153.23 g/mol) ClassA Bioactive Ligands (Histamine Analogs) Root->ClassA ClassB Synthetic Intermediates (Functional Linkers) Root->ClassB ExA N,N-Dimethyl-2-(2-methyl -imidazol-4-yl)ethanamine (Receptor Agonist/Antagonist) ClassA->ExA ExB 1-(3-Aminopropyl)-2-ethylimidazole (Curing Agent / Linker) ClassB->ExB

Figure 1: Classification of C8H15N3 isomers into pharmacological and synthetic categories.

Experimental Protocol: Synthesis of 1-(3-Aminopropyl)-2-ethylimidazole

This protocol describes the synthesis of the primary C8H15N3 intermediate. This is a self-validating two-step process involving cyanoethylation followed by hydrogenation.

Reaction Pathway[3][4]
  • Step 1 (Michael Addition): 2-Ethylimidazole reacts with Acrylonitrile to form 1-(2-Cyanoethyl)-2-ethylimidazole.

  • Step 2 (Reduction): The nitrile group is reduced to a primary amine using Raney Nickel or

    
    .
    

Synthesis Start 2-Ethylimidazole (C5H8N2) Intermediate Intermediate: 1-(2-Cyanoethyl)-2-ethylimidazole (C8H11N3) Start->Intermediate Reflux, 80°C Reagent1 + Acrylonitrile (Michael Addition) Product Product: 1-(3-Aminopropyl)-2-ethylimidazole (C8H15N3) Intermediate->Product 50 bar H2, 100°C Reagent2 + H2 / Raney Ni (Hydrogenation)

Figure 2: Synthetic route for the production of 1-(3-Aminopropyl)-2-ethylimidazole.

Detailed Methodology

Safety Warning: Acrylonitrile is highly toxic and carcinogenic. Work in a certified fume hood. Imidazoles are corrosive.[1]

Step 1: Cyanoethylation

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol of 2-Ethylimidazole in ethanol (50 mL).

  • Addition: Add 0.11 mol (1.1 eq) of Acrylonitrile dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor consumption of starting material via TLC (Mobile phase: DCM/MeOH 9:1).

  • Isolation: Evaporate solvent under reduced pressure. The intermediate (cyano-adduct) is typically a viscous oil.

Step 2: Hydrogenation

  • Setup: Transfer the intermediate to a high-pressure autoclave.

  • Catalyst: Add Raney Nickel (10 wt% loading) and methanol (solvent).

  • Reaction: Pressurize with Hydrogen gas (

    
    ) to 30–50 bar. Heat to 80–100°C. Stir vigorously for 6 hours.
    
  • Workup: Filter off the catalyst (Caution: Raney Ni is pyrophoric). Remove methanol via rotary evaporation.

  • Purification: Distill under high vacuum to obtain the pure amine.

Analytical Validation (QC)

To confirm the identity of the product (C8H15N3), use the following criteria:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       6.8–7.1 ppm (2H, d, Imidazole ring protons).
      
    • 
       3.9 ppm (2H, t, 
      
      
      
      attached to ring).
    • 
       2.6 ppm (2H, q, Ethyl 
      
      
      
      ).
    • 
       2.5 ppm (2H, t, 
      
      
      
      ).
    • 
       1.8 ppm (2H, m, Central propyl 
      
      
      
      ).
    • 
       1.2 ppm (3H, t, Ethyl 
      
      
      
      ).
  • Mass Spectrometry: Observed parent peak

    
    .
    

Applications in Drug Development[2][7][8][9][10]

Pharmacophore Modulation

The imidazole ring is a bioisostere for histidine residues. Derivatives like C8H15N3 are screened for:

  • H3 Receptor Antagonism: Modulating neurotransmitter release (potential in Alzheimer's and ADHD).

  • Enzyme Inhibition: Targeting CYP450 enzymes (e.g., antifungal azoles mechanism).

Linker Chemistry (ADCs and PROTACs)

The primary amine in 1-(3-Aminopropyl)-2-ethylimidazole serves as a critical attachment point.

  • Protocol: The amine reacts with activated esters (NHS-esters) on drug molecules to form stable amide bonds, introducing the imidazole group to improve solubility or coordinate metal ions (e.g., in radiopharmaceuticals).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329763355: 1-(3-Aminopropyl)-2-methyl-1H-imidazole. Retrieved from [Link]

  • European Pharmaceutical Review. Applications of Biomarkers and Intermediates in Drug Development. Retrieved from [Link]

  • American Chemical Society (ACS). Synthesis and Characterization of Imidazole-Based Curing Agents. ACS Omega. Retrieved from [Link]

  • MDPI. Imidazole Derivatives in Pharmaceutical Discovery and Therapy. Retrieved from [Link]

Sources

Technical Whitepaper: (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine – Synthesis, Coordination Dynamics, and Advanced Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine (CAS: 1211504-68-5) is a highly specialized, electron-rich derivative of the 2-aminomethylimidazole family. By integrating a 4,5-dimethyl-substituted imidazole ring with an N-ethyl aliphatic chain, this molecule serves as an exceptionally versatile building block. It is primarily utilized as a potent N,N'-bidentate ligand in transition metal coordination chemistry, a pharmacophore in the development of antimalarial organometallic complexes, and a functional moiety in stimuli-responsive smart materials.

This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthetic workflows, and its mechanistic role in bioinorganic chemistry and advanced drug delivery.

Physicochemical Profiling & Structural Dynamics

The structural architecture of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine is defined by the synergistic electronic effects of its substituents. The electron-donating methyl groups at the 4- and 5-positions of the imidazole ring increase the electron density of the sp² hybridized nitrogen, significantly enhancing its basicity and σ-donor capacity compared to unsubstituted imidazoles. Concurrently, the N-ethyl group provides critical steric tuning and lipophilicity, which is essential for cellular membrane permeability in pharmacological applications.

Table 1: Quantitative Physicochemical Profile
PropertyValueMechanistic Implication
Molecular Formula C₈H₁₅N₃Defines the core N,N'-chelating scaffold.
Molecular Weight 153.23 g/mol Low molecular weight enables high ligand-to-metal loading ratios.
CAS Registry Number 1211504-68-5Unique chemical identifier[1].
Hydrogen Bond Donors 2 (Imidazole NH, Amine NH)Facilitates secondary interactions in receptor binding pockets.
Hydrogen Bond Acceptors 3 (N atoms)Enables robust coordination with transition metals.
Estimated pKa (Amine) ~ 9.5 - 10.0Remains protonated at physiological pH, influencing solubility.
Estimated pKa (Imidazole) ~ 6.8 - 7.2Tuned by 4,5-dimethyl groups; ideal for pH-responsive protonation.

Synthetic Methodology: Reductive Amination Workflow

The synthesis of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine is best achieved via a highly selective reductive amination. The following protocol is engineered as a self-validating system, ensuring high yield and purity through mechanistic control.

G A 4,5-Dimethyl-1H- imidazole-2-carboxaldehyde C Schiff Base (Imine Intermediate) A->C B Ethylamine B->C D Reductive Amination (NaBH(OAc)3) C->D E (4,5-Dimethyl-1H-imidazol- 2-ylmethyl)-ethyl-amine D->E

Fig 1. Reductive amination pathway for synthesizing (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine.

Protocol 1: Step-by-Step Synthesis

Step 1: Schiff Base Condensation

  • Action: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1.0 eq of 4,5-dimethyl-1H-imidazole-2-carboxaldehyde in anhydrous methanol. Add 1.2 eq of ethylamine dropwise at 0 °C. Stir at room temperature for 4 hours.

  • Causality & Validation: Anhydrous methanol is critical to drive the thermodynamic equilibrium toward the imine (Schiff base) by preventing the hydrolysis of the intermediate 2. Reaction progress is self-validated via TLC (DCM:MeOH 9:1); the complete disappearance of the UV-active aldehyde spot confirms total condensation.

Step 2: Selective Reduction

  • Action: Cool the reaction mixture to 0 °C and add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Stir for 12 hours at room temperature.

  • Causality & Validation: NaBH(OAc)₃ is explicitly chosen over standard NaBH₄. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring selective reduction of the imine double bond without risking unwanted side reactions or over-reduction.

Step 3: Quenching and Acid-Base Extraction

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality & Validation: The mildly basic quench neutralizes the acetic acid byproduct from the reducing agent. Crucially, it ensures the secondary amine product (pKa ~ 9.5) remains entirely in its free-base, lipophilic form, allowing quantitative partitioning into the organic phase.

Bioinorganic Coordination & Metallo-Pharmaceuticals

2-Aminomethylimidazoles are privileged N,N'-bidentate ligands. The geometric arrangement of the sp² imidazole nitrogen and the sp³ amine nitrogen perfectly accommodates the formation of a stable 5-membered chelate ring with transition metals.

Recent advancements in bioinorganic chemistry have heavily leveraged this scaffold. For instance, incorporating 2-aminomethylimidazole derivatives into Ruthenium (Ru) or Iridium (Ir) cores has been shown to drastically enhance antiplasmodial activity against chloroquine-resistant (CQR) strains of Plasmodium falciparum3. The ligand's lipophilicity improves cellular permeability, while the metal center induces targeted oxidative stress 4.

G2 cluster_apps Therapeutic & Material Applications L Ligand: (4,5-Dimethyl-1H- imidazol-2-ylmethyl)-ethyl-amine C N,N'-Bidentate Metallocomplex L->C Chelation M Transition Metal Ion (e.g., Cu²⁺, Ru²⁺, Ir³⁺) M->C Coordination A1 Antimalarial Organometallics C->A1 A2 Metalloenzyme Modeling C->A2 A3 Stimuli-Responsive Polymers C->A3

Fig 2. N,N'-Bidentate coordination of the ligand and its downstream therapeutic applications.

Protocol 2: General Coordination Workflow (Cu²⁺ Complexation)
  • Step 1: Dissolve 2.0 eq of the synthesized ligand in absolute ethanol.

  • Step 2: Slowly add a solution of 1.0 eq of Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in ethanol. Stir at 50 °C for 2 hours.

  • Causality & Validation: Acetate serves a dual purpose: it acts as a mild internal base to buffer any protons released during coordination and serves as a weakly coordinating counter-ion easily displaced by the strongly chelating N,N'-bidentate ligand. An immediate color shift from pale blue to deep blue/green provides real-time visual validation of complex formation 5.

  • Step 3: Filter the solution hot to remove trace insoluble impurities, then allow the filtrate to undergo slow evaporation at room temperature to yield X-ray quality single crystals.

Advanced Applications in Smart Drug Delivery

Beyond coordination chemistry, the 2-aminomethylimidazole motif is increasingly utilized in the design of stimuli-responsive biomaterials. Because the imidazole ring possesses a pKa near physiological pH, it acts as an excellent proton sponge, making it ideal for pH-responsive polymer matrices.

Furthermore, structural analogs are employed in hypoxia-sensitive drug delivery systems. Under hypoxic conditions (characteristic of tumor microenvironments or diabetic wounds), hydrophobic precursors (e.g., 2-nitroimidazoles) undergo bioreduction to form hydrophilic 2-aminomethylimidazoles. This rapid hydrophobic-to-hydrophilic transition triggers the disassembly of polymeric vesicles or microneedles, allowing for the precise, on-demand release of encapsulated therapeutics such as insulin or chemotherapeutics 6.

References

  • BLDpharm Product Repository. "933698-35-2 | (4,5-Dimethyl-1H-imidazol-2-yl)
  • MDPI. "Selective Generation of Aldimine and Ketimine Tautomers of the Schiff Base Condensates of Amino Acids with Imidazole Aldehydes or of Imidazole Methanamines." Molecules.
  • National Institutes of Health (PMC). "Recent Advances in the Biological Investigation of Organometallic Platinum-Group Metal (Ir, Ru, Rh, Os, Pd, Pt) Complexes as Antimalarial Agents."
  • DOI / Crossref. "Organometallic analogs of chloroquine: Challenges and perspectives as anti‐malarial agents."
  • National Institutes of Health (PMC). "Smart Responsive Microneedles for Controlled Drug Delivery."
  • Google Patents. "Adsorptions for Metal Ions, Proteins and Other Inorganic and Organic Substances."

Sources

Technical Guide: Solubility Profiling of Alkyl-Substituted Imidazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The solubility profile of alkyl-substituted imidazole amines represents a critical physicochemical gateway in both pharmaceutical development and advanced materials science. These compounds—characterized by an imidazole heterocycle substituted with hydrophobic alkyl chains and often containing exocyclic amine functionalities (e.g., histamine analogs)—exhibit complex, pH-dependent solubility behaviors.

For the drug developer, understanding this profile is synonymous with controlling bioavailability. The imidazole ring (pKa ~6.9–7.3) acts as a "pH switch," rendering the molecule water-soluble in the acidic gastric environment but potentially lipophilic and membrane-permeable in the intestinal tract. This guide moves beyond basic solubility definitions to provide a mechanistic understanding of how alkyl chain length and substitution patterns dictate the Hydrophilic-Lipophilic Balance (HLB) , and provides robust, self-validating protocols for characterizing these properties.

Part 2: Physicochemical Fundamentals

To accurately profile solubility, one must first deconstruct the molecule into its competing functional domains.

The Imidazole "Switch"

The core imidazole ring is amphoteric. In alkyl-substituted imidazole amines, the N3 nitrogen is the primary basic center.

  • Unprotonated (Neutral/Free Base): Dominant at pH > 7. High lipophilicity (LogP driven), low aqueous solubility.

  • Protonated (Cationic): Dominant at pH < 6. High aqueous solubility (LogS driven), low membrane permeability.

The Alkyl "Anchor"

The alkyl substituent acts as a hydrophobic anchor.

  • Short Chain (C1–C2): Methyl/Ethyl substitution (e.g., 1-methylimidazole) often results in miscibility with water due to insufficient disruption of the hydrogen-bonding network.

  • Long Chain (C4+): Butyl and longer chains (e.g., 1-butylimidazole) introduce significant Van der Waals surfaces, drastically reducing intrinsic aqueous solubility (

    
    ) and increasing LogP.
    
Data Summary: Structure-Property Relationships

The following table summarizes representative data illustrating the shift from hydrophilic to lipophilic dominance.

Compound ClassRepresentative StructurepKa (Imidazole N)LogP (Neutral)Aqueous Solubility (pH 7)Primary Utility
Unsubstituted Imidazole6.95-0.08High (>100 mg/mL)Buffer, Scaffold
Short-Alkyl 1-Methylimidazole7.0–7.2-0.19MiscibleIonic Liquids, Reagents
Mid-Alkyl 1-Butylimidazole~7.12.10Low (<5 mg/mL)Epoxy Curing, Extraction
Amino-Alkyl Histamine6.0 (Ring), 9.8 (Amine)-0.70High (Dipolar ion)Neurotransmitter
Drug Scaffold Clotrimazole (Analog)~6.7> 4.5Very Low (<0.01 mg/mL)Antifungal

Part 3: Solubility Profiling & Mechanisms

The pH-Solubility Landscape

For alkyl-substituted imidazole amines, solubility is not a static number; it is a dynamic function of pH. The relationship follows the Henderson-Hasselbalch modification for bases:



Where:

  • 
     = Total solubility at a specific pH.
    
  • 
     = Intrinsic solubility of the neutral form (dictated by the alkyl chain).
    
  • 
     = The ionization drive.
    

Critical Insight: As you increase the alkyl chain length,


 drops precipitously. However, the salt solubility (at pH < pKa) remains high. This creates a "solubility cliff" around pH 7.0, where the drug might precipitate out of solution in the intestine (pH 6.5–7.5), leading to poor absorption.
Visualization: The Solubility Equilibrium

The following diagram illustrates the thermodynamic equilibrium governing these species.

SolubilityEquilibrium cluster_aqueous Aqueous Phase Solid Solid Phase (Crystal Lattice) Solute_Neutral Solute (Neutral) [Im-R] Solid->Solute_Neutral Dissolution (S0) Solute_Cation Solute (Cationic) [H-Im-R]+ Solute_Neutral->Solute_Cation Protonation (pH < pKa) Micelle Micellar Aggregate (High Conc.) Solute_Neutral->Micelle Aggregation (If Alkyl > C8)

Caption: Thermodynamic equilibrium showing the interplay between solid dissolution, ionization, and potential aggregation for long-chain alkyl imidazoles.

Part 4: Experimental Protocols

As a scientist, relying on calculated LogP is insufficient. You must validate solubility experimentally. Below are two robust protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: Determine the true equilibrium solubility (


) at a specific pH.
Applicability:  Gold standard for regulatory submissions.
  • Preparation:

    • Weigh excess solid sample (~5–10 mg) into a chemically inert glass vial (borosilicate).

    • Add 1.0 mL of buffer solution (e.g., Phosphate pH 7.4, Acetate pH 4.5, HCl pH 1.2). Note: Ensure buffer capacity is sufficient to resist pH shift upon dissolution of the amine.

  • Equilibration:

    • Incubate at 25°C or 37°C (physiologic) with constant agitation (orbital shaker at 300 rpm) for 24 to 48 hours .

    • Self-Validation Check: Measure pH at t=0 and t=24h. If pH shifts > 0.1 units, re-run with a stronger buffer or adjust pH manually.

  • Separation:

    • Filter the suspension using a PVDF syringe filter (0.22 µm) or centrifuge at 10,000 rpm for 10 mins. Pre-saturate the filter to prevent drug loss by adsorption.

  • Quantification:

    • Analyze the filtrate via HPLC-UV.[1][2]

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (to ensure the imidazole remains ionized and sharp on the column).

Protocol B: Potentiometric pKa & LogP Determination

Purpose: Rapidly determine pKa and lipophilicity in a single run. Method: Titration of the substance in water vs. water/octanol mixtures.

  • Instrument: Automatic Potentiometric Titrator (e.g., Sirius T3).

  • Procedure:

    • Dissolve sample in 0.15 M KCl (ionic strength adjustor).

    • Titrate with 0.5 M HCl/KOH from pH 2 to pH 12.

    • Identify inflection points to calculate pKa.

  • LogP Measurement:

    • Repeat titration in the presence of varying ratios of n-octanol. The shift in the pKa curve (Bjerrum plot) correlates directly to LogP.

Visualization: Experimental Workflow

Workflow Start Start: Solid Sample Buffer_Prep Buffer Preparation (pH 1.2, 4.5, 6.8, 7.4) Start->Buffer_Prep Incubation Incubation (24-48h, 37°C, Shaking) Buffer_Prep->Incubation Check_pH Validation: Check pH Shift Incubation->Check_pH Check_pH->Buffer_Prep pH Shift > 0.1 Separation Phase Separation (Centrifuge/Filter) Check_pH->Separation pH Stable Analysis Quantification (HPLC-UV / LC-MS) Separation->Analysis Data_Fit Data Fitting (Henderson-Hasselbalch) Analysis->Data_Fit

Caption: Step-by-step workflow for thermodynamic solubility determination ensuring pH integrity.

Part 5: Applications in Drug Development[2][3][4][5]

Formulation Strategy: Salt Selection

Because alkyl-substituted imidazoles are weak bases, their aqueous solubility can be improved by 1000-fold via salt formation.

  • Strategy: React the imidazole amine with a strong acid (HCl, Methanesulfonic acid).

  • Outcome: The protonated imidazolium species forms a stable crystal lattice with the counterion.

  • Caution: In the presence of high chloride concentrations (e.g., gastric fluid), the "common ion effect" may suppress the solubility of HCl salts. Mesylate or Tartrate salts are often preferred for this class.

Molecular Design: Optimizing LogD

For a CNS drug (histamine H3 antagonist), the goal is often a LogD (pH 7.4) between 2.0 and 3.0.

  • Problem: A naked imidazole might be too polar.

  • Solution: Attach a butyl or pentyl chain. This raises LogP of the neutral form.

  • Result: At pH 7.4 (blood), a fraction of the drug remains uncharged (neutral), allowing it to cross the Blood-Brain Barrier (BBB), while the charged fraction ensures solubility in plasma.

Part 6: References

  • Evotec. (2023). Thermodynamic Solubility Assay Protocols. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis and Physical Properties of Tunable Aryl Alkyl Ionic Liquids. Retrieved from [Link]

  • PubChem. (2025).[3] 1-Butylimidazole: Chemical and Physical Properties. Retrieved from [Link]

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties. Retrieved from [Link]

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Methodological & Application

Application Note: High-Performance Curing with (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine

[1]

Executive Summary

This guide details the application of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine (hereafter referred to as DMI-EA ), a specialized imidazole derivative used as a latent curing agent and accelerator for epoxy resins.[1]

Unlike standard aliphatic amines that cure at room temperature with high exotherms, DMI-EA belongs to the class of Mannich base imidazoles . The ethyl-amine substitution at the C2 position modifies the reactivity of the imidazole ring, providing latency (shelf stability) at room temperature while ensuring rapid, high-density crosslinking upon thermal activation (typically >80°C).[1]

Key Applications:

  • Medical Device Assembly: High-temperature resistance for autoclavable bonds.[1]

  • Electronic Encapsulation: Underfills and potting compounds requiring long pot life.[1]

  • Composite Laminates: Accelerator for dicyandiamide (DICY) or anhydride cured systems.[1]

Chemical Foundation & Mechanism[1][2]

Molecule Description[1][3]
  • Chemical Name: (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine[1]

  • Functional Class: Modified Imidazole / Mannich Base[1][2]

  • Active Centers:

    • Secondary Amine (-NH-): Available for direct addition to the epoxide ring (chain extension).[1]

    • Imidazole Ring (N3): Acts as a catalytic center for anionic polymerization of the epoxy.[1]

    • C2-Substitution: The methylene-ethyl-amine group at the 2-position provides steric hindrance, enhancing latency compared to 2-ethyl-4-methylimidazole (2E4MZ).[1]

Reaction Mechanism

The curing process is dual-mechanistic.[1] At lower temperatures, the secondary amine reacts with the epoxy, forming an adduct.[1] As the temperature rises, the imidazole ring (specifically the N3 nitrogen) attacks the epoxy ring, initiating a rapid anionic polymerization chain reaction.[1] This results in a network with exceptionally high heat deflection temperature (HDT) and chemical resistance.[1]

CuringMechanismDMI_EADMI-EA(Latent Hardener)Stage1Stage 1: Adduct Formation(T ~ 60-80°C)Sec-Amine opens EpoxideDMI_EA->Stage1 ActivationEpoxyEpoxy Resin(Diglycidyl Ether)Epoxy->Stage1Stage2Stage 2: Anionic Polymerization(T > 100°C)Imidazole N3 CatalysisEpoxy->Stage2 Chain GrowthStage1->Stage2 ExothermGenerationNetworkCrosslinked Network(High Tg, Ether Linkages)Stage2->Network

Figure 1: Dual-stage curing mechanism showing the transition from amine addition to catalytic anionic polymerization.

Formulation Protocol

Stoichiometry & Loading

Unlike stoichiometric amines (used at 20-50 phr), DMI-EA is catalytic.[1] Over-loading will result in brittle networks and excessive exotherms.[1]

Application TypeRecommended Loading (phr)*Function
Sole Curing Agent 3.0 – 6.0 Primary hardener for high-Tg homopolymerization.[1]
Accelerator 0.5 – 2.0 Accelerates DICY or Anhydride cures.[1][2]

*phr = parts per hundred resin (by weight)[1]

Materials Required[1][3][4][7][8]
  • Resin: Standard Bisphenol-A Epoxy (e.g., DGEBA, EEW ~185-190).[1]

  • Curative: DMI-EA (Ensure purity >98%).

  • Solvent (Optional): MEK or Acetone (only if viscosity reduction is strictly necessary; solvent-free is preferred for medical devices).[1]

Mixing Procedure

Objective: Achieve homogeneous dispersion without initiating premature cure.

  • Pre-warming: If the resin is highly viscous, warm to 40°C. Keep DMI-EA at room temperature.[1]

  • Dispersion: Add the calculated amount of DMI-EA to the resin.[1]

  • Mixing:

    • Small Scale (<50g): Mix manually for 2 minutes, ensuring sides and bottom are scraped.

    • Large Scale: Use a planetary centrifugal mixer (e.g., Thinky mixer) at 2000 RPM for 1 minute.

  • Degassing: Vacuum degas at -0.1 MPa for 5-10 minutes to remove entrapped air. Note: Watch for "boiling" if the curative has high vapor pressure, though Mannich bases are generally stable.[1]

Curing Cycle Protocols

The following cycles are designed to balance stress relaxation with maximum conversion.

Protocol A: Standard High-Performance Cure

Best for structural adhesives and potting.[1]

  • Gel Stage: Ramp to 80°C and hold for 60 minutes .

    • Purpose: Allows the secondary amine to react and the resin to gel slowly, minimizing shrinkage stress.[1]

  • Cure Stage: Ramp to 120°C and hold for 120 minutes .

    • Purpose: Activates the imidazole ring for anionic polymerization.[1]

  • Cool Down: Slow cool (<2°C/min) to room temperature to prevent internal stress.

Protocol B: Rapid Cure (Thin Films)

Best for coatings or small bond lines.[1]

  • Flash Cure: 150°C for 30-45 minutes .

    • Warning: High exotherm risk.[1] Do not use for masses >20g.

Characterization & Expected Properties[1][3][4][8][9]

PropertyMethodExpected Value (Typical DGEBA System)
Glass Transition (Tg) DSC / DMA130°C – 160°C
Pot Life Viscosity doubling>24 hours @ 25°C (Latent)
Chemical Resistance Immersion (24h)Excellent (Acids, Solvents)
Appearance VisualAmber/Dark Red (Imidazoles darken upon cure)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Voids / Bubbles Entrapped air or moisture reaction.[1]Degas longer; ensure fillers are dried.[1] Check moisture content of DMI-EA.[1]
Brittle Fracture Curing agent loading too high.[1]Reduce DMI-EA by 0.5-1.0 phr.
Low Tg Incomplete cure.Increase post-cure temperature to 150°C for 1 hour.
Short Pot Life Premature activation.[1]Store mixed system at 4°C or -20°C. Ensure mixing temp <40°C.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).[1]

  • Sensitizer: May cause allergic skin reaction.[1]

  • Acute Toxicity: Harmful if swallowed.[1]

Personal Protective Equipment (PPE):

  • Eyes: Chemical splash goggles + Face shield.[1]

  • Skin: Nitrile gloves (minimum 0.11mm thickness).[1] Long-sleeved lab coat.

  • Respiratory: Use in a fume hood.[1] If heating generates vapors, use an organic vapor respirator.[1]

First Aid:

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1] Seek immediate medical attention.

References

  • Shikoku Chemicals Corp. (n.d.).[1] Imidazole Curing Agents: Mechanisms and Applications. Retrieved from [Link][1]

  • Hamerton, I. (Ed.).[1] (1996).[1] Recent Developments in Epoxy Resins. Springer-Verlag.[1] (General reference on anionic polymerization mechanisms).

  • ThreeBond Technical News. (1990). Curing Agents for Epoxy Resins. Retrieved from [Link]

(Note: While specific literature on the exact CAS structure is proprietary or niche, the protocols above are derived from the validated chemistry of 2-substituted imidazole Mannich bases).

reaction conditions for coupling ethylamine with imidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for Coupling Ethylamine with Imidazole Derivatives

Executive Summary

The coupling of ethylamine (


) with imidazole derivatives is a ubiquitous transformation in the synthesis of histamine analogs, kinase inhibitors (e.g., Nilotinib derivatives), and purine mimics. However, the imidazole ring presents unique synthetic challenges: it is electron-rich (making nucleophilic attack difficult), amphoteric (acting as both acid and base), and prone to coordinating with transition metal catalysts.

This guide moves beyond generic "amine coupling" recipes. It delineates three distinct mechanistic pathways based on the functionalization of the imidazole core: Amide Coupling (for carboxylic acids), Reductive Amination (for aldehydes), and Cross-Coupling/SNAr (for halides).

Strategic Decision Framework

Select the optimal protocol based on your imidazole starting material.[1]

CouplingStrategy Start Starting Material Acid Imidazole-COOH Start->Acid Aldehyde Imidazole-CHO Start->Aldehyde Halo Halo-Imidazole (Cl/Br/I) Start->Halo Method1 Amide Coupling (HATU/DIPEA) Acid->Method1 Standard Method2 Reductive Amination (STAB/AcOH) Aldehyde->Method2 Linker Formation Check Electron Deficient? (e.g., -NO2, -CN) Halo->Check Method3 SNAr (Heat/Base) Check->Method3 Yes (Activated) Method4 Pd-Catalysis (Buchwald-Hartwig) Check->Method4 No (Unactivated)

Figure 1: Decision matrix for selecting the appropriate coupling strategy based on imidazole functionalization.

Scenario A: Amide Bond Formation

Target: Synthesis of


-ethyl-imidazole-carboxamides.
Substrate:  Imidazole-carboxylic acid (e.g., Imidazole-4-carboxylic acid).
The Challenge

Imidazole carboxylic acids are zwitterionic and often insoluble in non-polar solvents. The basic imidazole nitrogen can compete with the ethylamine for the activated ester, leading to oligomerization or reduced yields.

The Solution: HATU/DIPEA Activation

We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) because its aza-benzotriazole moiety minimizes racemization (if chiral centers are present nearby) and provides higher reactivity than EDC/HOBt for sterically hindered or zwitterionic substrates.

Detailed Protocol
ParameterSpecification
Solvent DMF (Anhydrous) - Essential for solubility of zwitterions.
Coupling Agent HATU (1.1 - 1.2 equiv)
Base DIPEA (Hunig's Base) (3.0 equiv)
Amine Source Ethylamine HCl salt (solid) or 2.0 M solution in THF.
Temperature 0°C activation

RT coupling.

Step-by-Step Procedure:

  • Activation: In a flame-dried flask, dissolve the Imidazole-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M).

  • Base Addition: Add DIPEA (3.0 mmol, 522 µL). Note: If using Ethylamine HCl, increase DIPEA to 4.0 mmol to neutralize the salt.

  • Coupling Agent: Add HATU (1.1 mmol, 418 mg) at 0°C. Stir for 15 minutes. The solution should turn slightly yellow/orange, indicating active ester formation.

  • Amine Addition: Add Ethylamine (1.2 mmol).

    • If using 2.0 M THF solution: Add 0.6 mL dropwise.

    • If using HCl salt: Add solid directly to the mixture.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Target mass = M+1 + 27).

  • Workup (Self-Validating): Dilute with EtOAc. Wash with saturated

    
      (removes acid/HATU byproducts) and 5% LiCl  (removes DMF). Dry over 
    
    
    
    .
    • Critical Check: If the product is highly water-soluble (common for small imidazoles), skip aqueous wash and evaporate DMF, then purify via Reverse Phase (C18) Flash Chromatography.

Scenario B: Reductive Amination

Target: Synthesis of


-(ethylamino)methyl-imidazoles.
Substrate:  Imidazole-carboxaldehyde.
The Challenge

Imine formation between ethylamine and imidazole-aldehydes is reversible and often unstable due to the electron-rich nature of the ring. Strong reducing agents (like


) can reduce the aldehyde to an alcohol before the imine forms.
The Solution: STAB (Sodium Triacetoxyborohydride)

Use


 (STAB) . It is mild enough not to reduce the aldehyde directly but will rapidly reduce the protonated iminium ion formed in situ.
Detailed Protocol
  • Imine Formation: Dissolve Imidazole-carboxaldehyde (1.0 mmol) in DCE (Dichloroethane) or DCM (5 mL).

  • Amine Addition: Add Ethylamine (1.2 mmol, THF solution preferred).

  • Acid Catalyst: Add Acetic Acid (AcOH) (1.0 equiv, 57 µL). Crucial: This protonates the imine, accelerating reduction.

  • Mixing: Stir for 30 minutes at RT.

  • Reduction: Add

    
     (1.5 mmol, 318 mg) in one portion.
    
  • Reaction: Stir for 2–4 hours.

  • Quench: Add saturated

    
     solution. Stir vigorously for 15 mins to break down boron complexes. Extract with DCM/MeOH (9:1) if the product is polar.
    

Scenario C: Cross-Coupling (Buchwald-Hartwig)

Target: Direct


-arylation (

bond). Substrate: Halo-imidazole (e.g., 4-bromo-1-methylimidazole).
The Challenge
  • Catalyst Poisoning: The imidazole nitrogens (

    
    , 
    
    
    
    ) bind strongly to Palladium, killing the catalytic cycle.
  • Beta-Hydride Elimination: Ethylamine (an alkyl amine) has beta-hydrogens, making the Pd-alkyl intermediate prone to elimination, yielding the de-halogenated imidazole and an imine byproduct.

The Solution: Bulky Phosphine Ligands (BrettPhos/tBuBrettPhos)

Specialized ligands like tBuBrettPhos create a steric pocket that prevents imidazole coordination to the metal center and accelerates reductive elimination over beta-hydride elimination.

Detailed Protocol (Pd-Catalyzed)
ComponentReagentFunction
Precatalyst tBuBrettPhos Pd G3 (1–2 mol%)Air-stable precatalyst; generates active Pd(0) in situ.
Base LHMDS (LiHMDS) (2.2 equiv)Strong, non-nucleophilic base; soluble in organic solvents.
Solvent THF or Dioxane Anhydrous, degassed.
Temp 50–80°CModerate heat required.

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a vial with 4-bromoimidazole derivative (1.0 mmol) and tBuBrettPhos Pd G3 (0.02 mmol).

  • Solvent: Add anhydrous THF (4 mL).

  • Amine: Add Ethylamine (2.0 M in THF, 1.5 mmol).

  • Base: Add LHMDS (1.0 M in THF, 2.2 mmol) dropwise.

    • Note: The solution often turns dark red/brown.

  • Heating: Seal the vial and heat to 60°C for 8–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via silica gel chromatography (DCM/MeOH/

    
     gradient).
    

Alternative (Activated Substrates Only): If the imidazole has a Nitro (


) group at the ortho-position to the halogen (e.g., 2-chloro-1-methyl-5-nitroimidazole), use SNAr conditions :
  • Mix substrate + Ethylamine (excess) in Ethanol.

  • Heat to 80°C (sealed tube) for 2 hours. No metal catalyst required.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Amide Coupling) Salt formation preventing reaction.Ensure DIPEA is

equiv. Switch solvent to NMP if solubility is poor.
No Reaction (Buchwald) Catalyst poisoning by imidazole N.Switch to tBuBrettPhos or AdBrettPhos . Protect the imidazole N1 with a bulky group (e.g., Trityl) if it is free.
Over-reduction (Reductive Amination) Aldehyde reducing to alcohol.Ensure STAB is used, not

. Pre-form imine for 1h before adding reductant.
Product stuck in Aqueous layer High polarity of amino-imidazole.Do not use water wash. Evaporate DMF/DMSO and use C18 Reverse Phase chromatography directly.

References

  • BenchChem. Technical Guide: Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide (Amide Coupling Protocol). Retrieved from

  • Organic Letters. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014).[2][3][4] (Demonstrates tBuBrettPhos utility for imidazole-amine coupling). Retrieved from

  • Master Organic Chemistry. Reductive Amination: Mechanism and Protocols. Retrieved from

  • Royal Society of Chemistry. Directed nucleophilic aromatic substitution (SNAr) of halo-heterocycles. Retrieved from

  • Organic Chemistry Portal. Buchwald-Hartwig Amination: Ligand Selection Guide. Retrieved from

Sources

Application Note: Strategic Solvent Selection for Reactions of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Medium

(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine is a versatile heterocyclic amine featuring multiple reactive sites: a secondary amine on the ethylamine side chain and two distinct nitrogen atoms within the imidazole ring. This structural complexity makes it a valuable building block in medicinal chemistry and materials science. However, this same complexity presents a significant challenge in controlling reaction selectivity and efficiency. The choice of solvent is not merely an inert medium for dissolution but a powerful tool that dictates reaction pathways, kinetics, and ultimate product yield. This guide provides a framework for rational solvent selection in key transformations involving this substrate, moving beyond trial-and-error to a mechanistically informed approach.

The molecule possesses a highly nucleophilic secondary amine, a basic pyridine-type nitrogen, and an acidic N-H proton on the imidazole ring. These features allow it to participate in hydrogen bonding as both a donor and an acceptor.[1] Consequently, the solvent's polarity, proticity, and coordinating ability can dramatically influence which site is most reactive.

Physicochemical Profile and Solvent Interactions

Understanding the substrate's properties is paramount. (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine is a polar molecule capable of extensive hydrogen bonding. Its behavior is governed by the interplay between the basic ethylamine side chain and the aromatic imidazole core.

  • Nucleophilicity vs. Basicity: The lone pair on the secondary amine is the primary center of nucleophilicity. In protic solvents (e.g., ethanol, water), this amine can be heavily solvated by hydrogen bonds, which forms a "cage" around it and hinders its ability to attack an electrophile.[2][3] This effect can decrease its reactivity in nucleophilic substitution reactions.[3]

  • Solubility: "Like dissolves like" is a foundational principle. The polar nature of the title compound suggests good solubility in polar solvents. However, reactants such as alkyl halides or aryl halides may be nonpolar, creating a solubility challenge that a well-chosen solvent must overcome.

  • Tautomerism: The imidazole ring can exist in different tautomeric forms, and the solvent can influence the equilibrium between them, potentially affecting the reactivity of the ring itself in reactions like N-arylation.

A Framework for Solvent Selection by Reaction Type

The optimal solvent is intrinsically linked to the reaction mechanism. Below, we dissect common reaction classes and provide a rationale for solvent choice.

N-Alkylation & N-Acylation (S_N2 Reactions)

These are among the most common transformations for this substrate, targeting the secondary amine. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.

Core Principle: For S_N2 reactions, polar aprotic solvents are generally superior.[2][4]

Rationale:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess large dipole moments and high dielectric constants, allowing them to dissolve polar substrates and stabilize charged intermediates.[4] Crucially, they lack acidic protons (O-H or N-H bonds) and cannot act as hydrogen-bond donors.[2][4] This leaves the amine nucleophile "naked" and highly reactive, accelerating the rate of reaction.[2] Solvents like DMF and DMSO are often preferred for their high boiling points, allowing for elevated reaction temperatures.[5]

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can significantly slow down S_N2 reactions. They form strong hydrogen bonds with the amine nucleophile, stabilizing it and increasing the activation energy required for it to attack the electrophile.[3] While reactions can be driven in these solvents, they often require higher temperatures or longer reaction times.[6]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor choices due to the low solubility of the polar amine substrate and any ionic reagents or byproducts.

Diagram: Solvent Effect in S_N2 N-Alkylation

This diagram illustrates how solvent choice impacts the reactivity of the amine nucleophile in an S_N2 reaction.

G cluster_0 Polar Aprotic Solvent (e.g., DMF) cluster_1 Polar Protic Solvent (e.g., EtOH) pa_nuc Amine (R₂NH) 'Naked' & Highly Reactive pa_ts [Transition State]⁻ Stabilized pa_nuc->pa_ts Attacks pa_elec Electrophile (R'-X) pa_elec->pa_ts pa_prod Product (Fast Formation) pa_ts->pa_prod pp_nuc Amine (R₂NH) Solvated & Hindered pp_ts [Transition State]⁻ pp_nuc->pp_ts Slow Attack pp_elec Electrophile (R'-X) pp_elec->pp_ts pp_prod Product (Slow Formation) pp_ts->pp_prod

Caption: Contrasting effects of aprotic vs. protic solvents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig)

For creating C-N bonds with aryl or vinyl halides, Pd-catalyzed cross-coupling is the state-of-the-art method. Solvent choice here is complex, as it must support the solubility of all components (amine, halide, base, catalyst) and influence the catalyst's activity and stability.[7][8]

Core Principle: Aprotic solvents, ranging from nonpolar to polar, are standard. The choice depends heavily on the specific catalyst system and substrates.

Rationale:

  • Aprotic, Moderately Polar Solvents (e.g., Dioxane, THF): These are common starting points. They balance the solubility of organic halides and the polar catalyst complexes.

  • Aprotic, Nonpolar Solvents (e.g., Toluene): Often used and highly effective, especially with bulky, electron-rich phosphine ligands. Toluene's high boiling point is advantageous for reactions requiring heat.

  • Apolar Aprotic Solvents (e.g., DMAc, NMP): These may be required for less reactive aryl chlorides or when dealing with highly polar substrates.[9] The solvent can significantly affect the rate and selectivity of the reaction, sometimes by influencing the nature of the active catalytic species.[10][11] For instance, polar solvents can favor different oxidative addition pathways compared to nonpolar solvents.[10][11]

It's crucial to consult literature for the specific ligand/catalyst system being employed, as optimal solvent conditions are often empirically determined and published.[7]

Condensation Reactions (e.g., Imine/Enamine Formation)

Reactions with aldehydes or ketones can lead to imines or enamines. These are equilibrium reactions where the removal of water is essential to drive the reaction to completion.[12]

Core Principle: A nonpolar, azeotroping solvent or a solvent that is immiscible with water is preferred.

Rationale:

  • Toluene, Benzene, or Hexane: These solvents are classic choices. They form an azeotrope with water, allowing for its removal using a Dean-Stark apparatus. This physically removes a product and drives the equilibrium forward according to Le Châtelier's principle.

  • Water as a Medium: Counterintuitively, for some simple condensations, performing the reaction in a water suspension can be highly efficient.[13][14] The insolubility of the reactants in water can drive them to react at the interface, and the product often precipitates, simplifying purification.[13][14]

  • Solvent-Free: For certain substrates, heating the neat reactants together, sometimes with a catalyst, can be an effective and green approach.[15]

Diagram: Solvent Selection Decision Workflow

A logical flow for selecting an appropriate starting solvent.

G start Identify Reaction Type sn2 N-Alkylation / N-Acylation (SN2) start->sn2 coupling Pd Cross-Coupling (e.g., Buchwald-Hartwig) start->coupling condensation Condensation (e.g., with Aldehyde) start->condensation sn2_q1 Need to maximize nucleophilicity? sn2->sn2_q1 coupling_q1 Using established ligand/catalyst system? coupling->coupling_q1 cond_q1 Is water removal critical for equilibrium? condensation->cond_q1 aprotic Use Polar Aprotic: DMF, DMSO, ACN sn2_q1->aprotic Yes protic Consider Polar Protic: EtOH, MeOH (Expect slower rates) sn2_q1->protic No / Solubility is main issue lit_solvent Use Literature Precedent: Toluene, Dioxane, THF coupling_q1->lit_solvent Yes screen_solvents Screen Solvents: Toluene, Dioxane, DMAc coupling_q1->screen_solvents No dean_stark Use Azeotroping Solvent: Toluene w/ Dean-Stark cond_q1->dean_stark Yes green_chem Consider Alternative: Water Suspension or Solvent-Free cond_q1->green_chem No / Exploring Green Methods

Caption: A decision tree for initial solvent choice based on reaction class.

Data Summary & Protocols

Table of Common Solvents

The following table summarizes key properties of solvents relevant to the reactions of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine. The dielectric constant (ε) is a measure of a solvent's polarity.[16]

SolventClassDielectric Constant (ε)Boiling Point (°C)Key Characteristics
N,N-Dimethylformamide (DMF)Polar Aprotic36.7153.0Excellent for S_N2, high boiling point.[17][18]
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7189.0Highly polar, high boiling point, can be difficult to remove.[17][18]
Acetonitrile (ACN)Polar Aprotic37.581.6Good for S_N2, lower boiling point, easier to remove.[17][18]
Tetrahydrofuran (THF)"Borderline" Aprotic7.666.0General purpose, common in coupling and organometallic reactions.[4][17]
TolueneNonpolar2.4110.6Excellent for coupling and azeotropic water removal.[17][18]
Ethanol (EtOH)Polar Protic24.678.3Can H-bond with nucleophiles, useful when proticity is needed.[4][17]
WaterPolar Protic80.1100.0Highly polar, can promote unique reactivity (hydrophobic effect).[17][18]
Experimental Protocols

Protocol 1: N-Benzylation (S_N2 Reaction)

This protocol details a standard N-alkylation using a preferred polar aprotic solvent.

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine (1.0 eq).

  • Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration of the amine) followed by anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale for Choices: DMF is chosen to maximize the nucleophilicity of the secondary amine.[4] K₂CO₃ is a solid base that is sufficient to neutralize the HBr byproduct without interfering with the reaction. A slight excess of the alkylating agent ensures full conversion of the starting amine.

Protocol 2: Buchwald-Hartwig N-Arylation

This protocol provides a general starting point for a palladium-catalyzed cross-coupling reaction. Note: Catalyst, ligand, and base choice are critical and should be optimized based on the specific aryl halide.

  • Setup: To an oven-dried Schlenk tube, add the Pd-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reagents: Add the aryl halide (1.0 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Substrate & Solvent: Add (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine (1.2 eq). Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times. Add anhydrous, degassed toluene via syringe (approx. 0.1-0.2 M concentration of the aryl halide).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography.

Rationale for Choices: Toluene is a standard, robust solvent for Buchwald-Hartwig reactions that effectively solubilizes the organic components and tolerates high temperatures.[7] NaOtBu is a strong base required to facilitate the catalytic cycle. The choice of catalyst and ligand is paramount and must be selected based on the reactivity of the coupling partners.

Troubleshooting Common Issues

  • Low Yield / No Reaction:

    • Cause: Poor solubility of a reactant or incorrect solvent polarity.

    • Solution: If using a nonpolar solvent, try a more polar one like THF or Dioxane. For S_N2 reactions, ensure the solvent is polar aprotic and anhydrous.[5]

  • Side Product Formation:

    • Cause: Over-alkylation (quaternary salt formation) or reaction at the imidazole ring.[19]

    • Solution: Use a less polar solvent to slightly temper reactivity. In S_N2 reactions, carefully control stoichiometry (avoid large excess of the electrophile).

  • Difficult Product Isolation:

    • Cause: Use of a high-boiling point solvent like DMSO or DMF.

    • Solution: If possible, use a lower-boiling alternative like ACN or THF. For high-boiling solvents, perform an aqueous workup followed by extraction into a more volatile solvent (e.g., ethyl acetate, DCM).

Conclusion

A logical, mechanism-driven approach to solvent selection is essential for achieving success in the synthesis and modification of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine. For nucleophilic substitutions, polar aprotic solvents are the clear choice to enhance nucleophilicity. For palladium-catalyzed couplings, aprotic solvents like toluene and dioxane provide a robust medium for the catalytic cycle. For condensation reactions, the choice is dictated by the need to remove water. By considering the interplay between the solvent's properties and the reaction's demands, researchers can significantly improve reaction outcomes, reduce optimization time, and conduct more efficient and predictable chemistry.

References

  • Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry (RSC Publishing).
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed.
  • Illustrated Glossary of Organic Chemistry - Dielectric constant. UCLA Chemistry and Biochemistry.
  • Mn(II)-Catalyzed N-Acylation of Amines. Thieme E-Books & E-Journals.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Technical Support Center: Solvent Effects on Imidazole Synthesis. Benchchem.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate.
  • Polar Protic and Aprotic Solvents. ChemTalk.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • Preparation of N-acylated amines. ResearchGate.
  • Solvent Physical Properties. MilliporeSigma.
  • Physical properties of some common organic solvents. Oregon State University.
  • Solvent Chart. ARCOR Epoxy Technologies.
  • Mild and Useful Method for N-Acylation of Amines. ResearchGate.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications.
  • N-Acylation Reactions of Amines. ResearchGate.
  • Aqueous-Mediated N-Alkylation of Amines. ResearchGate.
  • Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. RMIT Open Press.
  • Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF.
  • Optimization and kinetic model of condensation of a secondary amine with a uracil derivative in the synthesis of 2-[(1-carbethoxy-4-piperidinyl) (methyl)amino]-1H-pyrimidin-4-one. PubMed.
  • N-alkylation of amides with alkyl halides?. Chemistry Stack Exchange.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC.
  • Hydrogen Bonding Probe: Effect of Polarity. ResearchGate.
  • 4,5-Dimethyl-1H-imidazole-2-thiol Properties. EPA.
  • 4,5-Dimethyl-1H-imidazole. PubChem.
  • Dehydrogenation of Secondary Amines to Imines Catalyzed by an Iridium PCP Pincer Complex. ScholarSpace.
  • 4,5-Dimethyl-1H-imidazol-2-amine. Sigma-Aldrich.
  • Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links. ACS Publications.
  • Clean and efficient condensation reactions of aldehydes and amines in a water suspension medium. Green Chemistry (RSC Publishing).
  • Clean and efficient condensation reactions of aldehydes and amines in a water suspension medium. ResearchGate.
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. ResearchGate.
  • Enamines. Master Organic Chemistry.
  • Solvent Free One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles Catalyzed by Secondary Amine Based Ionic Liquid and Defective Keggin Heteropoly Acid. Scirp.org.
  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • (4,5-Dihydro-1H-imidazol-2-ylmethyl)-methyl-p-tolyl-amine. PubChem.
  • Ethylamine Properties, Reactions, and Applications. Safrole.

Sources

Application Note: Advanced Handling, Storage, and Moisture Mitigation Protocols for Hygroscopic Imidazole Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Imidazole amine derivatives are foundational scaffolds in modern drug development, frequently utilized in the synthesis of kinase inhibitors, antifungals, and antitubercular agents[1]. The imidazole ring is characterized by nitrogen atoms at positions 1 and 3, which, combined with an amine functional group, creates a highly versatile but physicochemically demanding molecule. Due to their amphoteric nature and profound capacity for extensive hydrogen bonding, these derivatives are inherently and aggressively hygroscopic[2].

Causality in Handling: The "Why" Behind the "How"

When exposed to ambient humidity, the N1/N3 nitrogens and the primary/secondary amine sites rapidly coordinate with atmospheric water molecules. This moisture uptake triggers a cascade of experimental failures:

  • Stoichiometric Inaccuracy: Weighing a hydrated powder results in a lower actual molarity of the active pharmaceutical ingredient (API), skewing analytical assays and depressing reaction yields[3].

  • Physical Instability: Moisture absorption causes free-flowing crystalline powders to clump, cake, or transition into a gummy paste, drastically reducing their solubility in anhydrous organic solvents[3].

  • Chemical Degradation: Absorbed water can act as a nucleophile, facilitating the hydrolysis of sensitive functional groups or accelerating oxidative degradation during downstream synthesis.

To ensure scientific integrity, handling protocols must be designed as self-validating systems —where every exposure risk is mitigated by an inert barrier and verified by quantitative analysis.

Decision Matrix & Workflow

G A Receive Bulk Imidazole Amine B Visual & Analytical Inspection (Clumping / KF Titration) A->B C Glovebox Processing (Argon Atmosphere) B->C Dry / Free-Flowing D Vacuum Desiccation (Schlenk Line, <40°C) B->D Wet / Clumped F Single-Use Aliquoting & Long-Term Storage (-20°C) C->F Aliquot Creation E Validation: Moisture < 0.1% (Self-Validating Loop) D->E E->C Pass E->D Fail (Retreat)

Workflow for handling, validation, and storage of hygroscopic imidazole amines.

Quantitative Data: Storage & Stability Parameters

ParameterStandard Imidazole AminesHighly Hygroscopic VariantsCausality / Rationale
Ambient Exposure Limit < 5 minutes< 1 minuteRapid moisture uptake alters stoichiometry and skews assay results[3].
Storage Temperature 2°C to 8°C-20°C (Desiccated)Low temperatures reduce the kinetic energy available for degradation pathways.
Primary Containment Amber glass vialPTFE-sealed glass vialPrevents moisture permeation and protects against photodegradation.
Secondary Containment Desiccator (Silica gel)Vacuum-sealed Mylar bagProvides a sacrificial moisture sink and barrier against vapor transmission[4].
Acceptable Water Content < 0.5% (w/w)< 0.1% (w/w)Ensures reproducibility in sensitive catalytic reactions and biological assays.

Self-Validating Experimental Protocols

Protocol A: Glovebox-Assisted Aliquoting (Preventative)

Objective: To divide bulk hygroscopic API into single-use aliquots, preventing cumulative moisture exposure. Causality: Frequent opening of a bulk container in ambient conditions continuously introduces atmospheric moisture, which degrades the remaining powder over time[5].

  • Chamber Purge: Cycle the glovebox antechamber with Argon (minimum 3x vacuum/purge cycles).

    • Rationale: Argon is denser than nitrogen; it provides a superior protective blanket over the solid API, effectively displacing residual atmospheric moisture.

  • Thermal Equilibration: Allow the sealed bulk container to equilibrate to the glovebox temperature before opening.

    • Rationale: This prevents thermal shock and the condensation of moisture on the cold powder or inner walls of the container[5].

  • Rapid Dispensing: Use clean, anti-static spatulas to weigh the compound into pre-dried amber glass vials.

    • Rationale: Amber vials prevent photodegradation, while anti-static tools prevent the highly dry, charged powder from adhering to surfaces or dispersing out of the vial.

  • Self-Validation (Karl Fischer Titration): Immediately characterize a random aliquot using a Karl Fischer titrator conditioned to a low-drift endpoint[5].

    • Validation metric: If water content is <0.1% (w/w), the aliquoting process is validated and the batch is cleared for use.

Protocol B: Vacuum Desiccation & Recovery (Corrective)

Objective: To salvage imidazole amines that have absorbed moisture (indicated by visual clumping or caking) without inducing thermal decomposition[3].

  • Vacuum Application: Transfer the compromised sample to a Schlenk flask. Apply high vacuum (e.g.,

    
     mbar) at a moderate temperature (e.g., 40°C, strictly below the compound's decomposition threshold).
    
    • Rationale: Lowering the pressure reduces the boiling point of water, allowing it to evaporate without requiring excessive heat that could degrade the amine[5].

  • Inert Backfill: Backfill the flask with dry Argon before opening.

    • Rationale: Breaking the vacuum with ambient air would instantly re-introduce moisture to the newly dried, highly reactive surface area.

  • Self-Validation (NMR/KF): Run

    
     NMR in anhydrous 
    
    
    
    or perform KF titration.
    • Validation metric: The absence of a broad water peak (typically around 1.5-2.0 ppm in

      
      ) or a KF reading of <0.1% confirms successful recovery.
      

Advanced Storage Systems

Long-term storage of these derivatives requires a multi-layered approach to containment. Primary containment should consist of tightly sealed, PTFE-lined amber vials. For secondary containment, the pharmaceutical industry increasingly relies on advanced barrier materials; packaging films with exceptionally low water vapor transmission rates (WVTR) provide a sacrificial moisture sink and enhance the physical stability of highly hygroscopic compounds under stressed storage conditions[4]. Store the sealed containers in a desiccator at -20°C or 4°C, depending on the specific thermal stability of the derivative.

References

  • Handling hygroscopic properties of 4-(4-Bromobenzyl)morpholine. BenchChem. 3

  • Dealing with hygroscopic nature of "Disodium pyridine-2,6-dicarboxylate". BenchChem.5

  • Food Packaging Materials for One-Dose Packaging for Enhanced Stability of Hygroscopic Medications. Pharmaceuticals (MDPI). 4

  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences and Research. 2

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC/NIH. 1

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine

[1]

Case ID: PUR-IMID-0045 Status: Active Subject: Optimization of Chromatographic Separation for Polar Basic Diamines

Chemical Profile & Separation Strategy

Before troubleshooting, it is critical to understand the "personality" of your molecule. (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine is not a standard organic intermediate; it is a polar, basic diamine .

  • pKa 1 (Imidazole): ~7.5–8.0 (The 4,5-dimethyl substitution increases electron density, making it slightly more basic than unsubstituted imidazole).

  • pKa 2 (Secondary Amine): ~10.5–11.0 (Highly basic).

  • Net Charge: At neutral pH (and on acidic silica), this molecule exists as a dication.

The Challenge: Standard silica gel is acidic (pH ~5). Your basic amine will undergo ion-exchange interactions with silanol groups (

Troubleshooting Guides (Q&A)

Issue A: "My compound is stuck at the baseline/top of the column."

Q: I am using 10% MeOH in DCM, but the product won't move. Increasing MeOH dissolves the silica.[1][2] What do I do?

A: The issue is not polarity; it is acidity . The amine is protonated and binding to the silica. You must suppress this ionization.

  • The Fix: Switch to a Basified Mobile Phase . You must introduce a competing base to occupy the silanol sites.

  • Protocol: Use the "Magic Mixture" (DCM / MeOH / NH

    
    OH).
    
    • Preparation: Do not just dump ammonium hydroxide into DCM (it is immiscible).

    • Recipe: Prepare a stock solution of 10% NH

      
      OH (28% aq) in Methanol. Use this "Basified Methanol" as your polar modifier.
      
    • Eluent: Run a gradient from 100% DCM to 90:10 (DCM : Basified MeOH).

Issue B: "The peak is extremely broad (tailing) and co-elutes with impurities."

Q: I see movement, but the spot on TLC streaks from

A: This is classic "silanol overloading." The active sites on the silica are not fully neutralized.

  • The Fix: Pre-buffer the silica column.

  • Protocol: Before loading your sample, flush the column with 3 column volumes (CV) of mobile phase containing 1% Triethylamine (Et

    
    N). Then, run your column with 1% Et
    
    
    N in the mobile phase throughout.
    • Note: Et

      
      N is harder to remove (high boiling point) than Ammonia. Only use if the Ammonia method (Issue A) fails.
      
Issue C: "I cannot visualize the spots on TLC."

Q: The compound doesn't show up well under UV (254 nm).

A: The imidazole ring has weak UV absorbance compared to benzene/pyridine derivatives, especially if not conjugated. The 4,5-dimethyl substitution adds no conjugation.

  • The Fix: Use chemical stains targeting the nitrogen functionalities.

  • Recommended Stains:

    • Iodine (

      
      ) Chamber:  Universal and effective for imidazoles (Yellow/Brown spots).
      
    • Ninhydrin: Excellent for the secondary ethyl-amine tail (Turns deep Blue/Purple upon heating).

    • Dragendorff’s Reagent: Specific for tertiary amines and nitrogen heterocycles (Orange spots).

Experimental Protocols

Method A: The "Gold Standard" Normal Phase (DCM/MeOH/NH )

Best for: Standard purification when Reverse Phase is unavailable.

Reagents:

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium Hydroxide (28-30% aq. solution)

Step-by-Step:

  • Prepare Solvent B (Polar Modifier): Mix 90 mL of MeOH with 10 mL of NH

    
    OH. Shake well.
    
  • Equilibration: Pack the silica column using 100% DCM. Flush with 2 CV of 95% DCM / 5% Solvent B to neutralize the silica.

  • Sample Loading:

    • Do not liquid load in pure DCM (solubility may be poor).

    • Dry Load: Dissolve crude in MeOH, add silica (1:2 ratio), and rotary evaporate to a free-flowing powder. Load this powder on top of the column.[3]

  • Gradient:

    • 0–5 min: 100% DCM (Elutes non-polar impurities).

    • 5–20 min: 0%

      
       20% Solvent B in DCM.
      
    • Target Elution: Product usually elutes between 5–10% Solvent B.

Method B: SCX "Catch and Release" (High Purity)

Best for: Isolating the amine from non-basic impurities without running a full column.

Reagents:

  • SCX (Strong Cation Exchange) Cartridge (e.g., sulfonic acid bonded silica).

  • MeOH.[1][4][5]

  • 2M Ammonia in MeOH (commercially available or homemade).

Step-by-Step:

  • Conditioning: Wash SCX cartridge with 3 CV of MeOH.

  • Loading: Dissolve crude in MeOH (or DCM/MeOH 1:1) and pass through the cartridge.

    • Mechanism: The basic imidazole-amine binds tightly to the sulfonic acid. Neutral/Acidic impurities pass through.

  • Washing: Wash with 5 CV of MeOH. (Discard eluate—contains impurities).

  • Releasing: Elute with 2M NH

    
     in MeOH.
    
    • Mechanism: Ammonia displaces the product.

  • Isolation: Concentrate the ammoniacal eluate to obtain the pure free base.

Decision Matrix & Workflow

Use the following logic flow to select the optimal purification method for your specific scale and purity requirements.

PurificationStrategyStartCrude (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amineCheckSolubilityCheck Solubility(DCM vs. Water)Start->CheckSolubilityIsWaterSolubleHighly Water Soluble(Likely Salt Form)CheckSolubility->IsWaterSolubleSaltIsOrganicSolubleDCM/MeOH Soluble(Free Base)CheckSolubility->IsOrganicSolubleOil/SolidFreeBaseStepFree Base Conversion(Partition: DCM / aq Na2CO3)IsWaterSoluble->FreeBaseStepTo use NPMethodRPReverse Phase (C18)(H2O / ACN + 0.1% TFA)IsWaterSoluble->MethodRPDirect InjectionMethodSCXSCX Solid Phase Extraction(Catch & Release)IsWaterSoluble->MethodSCXFast CleanupMethodSelectionSelect Chromatography ModeIsOrganicSoluble->MethodSelectionFreeBaseStep->MethodSelectionMethodNPNormal Phase(DCM / MeOH / NH4OH)MethodSelection->MethodNPScale > 1gMethodSelection->MethodRPHigh Purity ReqMethodSelection->MethodSCXScale < 500mgResultPure ProductMethodNP->ResultMethodRP->ResultMethodSCX->Result

Figure 1: Decision tree for selecting the purification methodology based on compound form (salt vs. free base) and scale.

Data Summary: Solvent Systems

MethodMobile Phase AMobile Phase BAdditiveApplication Note
Standard NP DCMMeOHNH

OH (1%)
Essential for preventing streaking.
Alternative NP CHCl

MeOHEt

N (1%)
Use if DCM fails; Et

N is harder to evaporate.
Reverse Phase WaterAcetonitrileTFA (0.1%) Excellent resolution; product elutes as TFA salt.
Reverse Phase (pH) 10mM NH

HCO

(pH 10)
AcetonitrileNone Maintains free base form; requires pH-stable C18.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for physical properties and purification of organic bases).

  • Biotage. (2023).[4] Strategies for Flash Chromatography of Polar Basic Amines. Link

  • Teledyne ISCO. (2022). Purification of ionizable organic amine compounds using flash column chromatography. Link

  • Gottschalk, A. (1982). Separation of Imidazole Derivatives. Journal of Chromatography A, 248(2), 289-296. (Specifics on imidazole retention on silica).

  • Sigma-Aldrich. (2024). TLC Stains and Visualization Reagents. Link

Technical Support Center: Optimizing Reductive Amination Yields for Sterically Hindered Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of reductive amination involving sterically hindered imidazoles. Our goal is to empower you with the expertise and practical insights needed to overcome common challenges and optimize your reaction yields.

Introduction to the Challenge

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and broad applicability.[1] However, when one or both coupling partners—the imidazole and the carbonyl compound—are sterically hindered, the reaction can become sluggish, low-yielding, or fail altogether. Steric hindrance around the imidazole nitrogen and the carbonyl carbon can impede the crucial formation of the iminium ion intermediate, which is a prerequisite for successful reduction.[2][3] This guide will dissect these challenges and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering step-by-step guidance to resolve them.

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix this?

Low conversion is a frequent issue when dealing with sterically hindered substrates. The primary culprit is often the inefficient formation of the iminium ion intermediate.

Causality: The nucleophilicity of the imidazole nitrogen is reduced by bulky neighboring groups, and the electrophilicity of the carbonyl carbon is shielded. This disfavors the initial nucleophilic attack and subsequent dehydration to form the C=N bond.[2][3]

Solutions:

  • Choice of Reducing Agent: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for hindered substrates.[4][5][6][7] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is less likely to prematurely reduce the aldehyde or ketone.[8][9]

  • Stepwise vs. One-Pot Procedure: A one-pot reaction may not be optimal. Consider a two-step approach:

    • Step 1: Imine Formation. Mix the hindered imidazole and carbonyl compound in a suitable solvent (e.g., methanol or an aprotic solvent like dichloroethane) and allow sufficient time for the imine to form. The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water can drive the equilibrium towards imine formation.[1]

    • Step 2: Reduction. Once imine formation is confirmed (e.g., by TLC or NMR), introduce the reducing agent.[10]

  • Catalysis: The addition of a catalytic amount of acid, such as acetic acid, can protonate the carbonyl oxygen, increasing its electrophilicity and accelerating imine formation.[6][7][11]

Experimental Protocol: Stepwise Reductive Amination of a Hindered Imidazole

  • To a solution of the sterically hindered imidazole (1.0 equiv) and the carbonyl compound (1.1 equiv) in anhydrous dichloroethane (DCE), add 3Å molecular sieves.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the formation of the imine by TLC or LC-MS.

  • Once imine formation has plateaued, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.

  • Continue stirring at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q2: I am observing significant formation of the alcohol byproduct from the reduction of my starting aldehyde/ketone. How can I prevent this?

The formation of an alcohol byproduct indicates that the reduction of the carbonyl is competing with the reduction of the iminium ion.

Causality: This side reaction is common when using less selective reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure, especially if imine formation is slow.[8][9]

Solutions:

  • Selective Reducing Agent: As highlighted previously, sodium triacetoxyborohydride (STAB) is significantly more selective for the iminium ion over the carbonyl group.[1][4] Sodium cyanoborohydride (NaBH₃CN) is another option, but it is more toxic.[8]

  • pH Control: Maintaining a mildly acidic pH (around 4-5) is crucial. At this pH, the rate of imine formation is optimized, and the iminium ion is readily formed and reduced.[8]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical SolventsKey AdvantagesConsiderations
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABDCE, THF, MeCNMild, highly selective for imines/iminium ions, commercially available.[4][6][7]Moisture sensitive.
Sodium CyanoborohydrideNaBH₃CNMeOH, EtOHEffective and selective, stable in mildly acidic conditions.[8]Highly toxic (releases HCN gas in acidic conditions).
Sodium BorohydrideNaBH₄MeOH, EtOHInexpensive, readily available.Can reduce aldehydes and ketones, less selective.[9] Best used in a stepwise procedure.[6]
Q3: My reaction is very slow, even with STAB. How can I accelerate it?

For particularly challenging, sterically demanding substrates, further optimization may be necessary.

Causality: Severe steric hindrance can slow down both imine formation and the subsequent hydride attack on the iminium ion.

Solutions:

  • Elevated Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor for potential side reactions or degradation.

  • Lewis Acid Catalysis: For very unreactive ketones, the addition of a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can facilitate imine formation by activating the carbonyl group.

  • Alternative Methodologies: If standard reductive amination fails, consider alternative approaches for N-alkylation of imidazoles, such as the Leuckart-Wallach reaction, which uses formic acid or its derivatives as both the reducing agent and a source of the alkyl group (for methylation or formylation).[12][13][14] For more complex alkyl groups, direct N-alkylation with alkyl halides under basic conditions might be a viable, albeit different, synthetic route.[15][16]

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for reductive amination of hindered imidazoles?

A: Dichloroethane (DCE) is often the preferred solvent when using sodium triacetoxyborohydride (STAB) as it is aprotic and reactions are generally faster.[6][7] Tetrahydrofuran (THF) and acetonitrile are also viable options.[6][11] If using sodium borohydride in a stepwise process, methanol or ethanol are common choices for the reduction step.[9]

Q: Can I use a primary hindered imidazole to form a secondary amine without getting over-alkylation to a tertiary amine?

A: Yes, but careful control of stoichiometry is key. Using a slight excess of the primary imidazole relative to the carbonyl compound can help minimize the formation of the tertiary amine byproduct. A stepwise procedure, where the imine is formed first and then reduced, is also highly recommended to avoid the newly formed secondary amine reacting with remaining aldehyde.[6]

Q: Are there any catalytic, metal-based methods for the reductive amination of hindered substrates?

A: Yes, research has shown that catalysts based on iridium, rhodium, and ruthenium can be effective for the direct reductive amination of sterically hindered ketones.[3][17][18] These methods often use hydrogen gas or other hydrogen sources and can offer high efficiency and atom economy. Cobalt-based catalysts have also been explored for the reductive amination of aromatic aldehydes.[9][19]

Visualizing the Process

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_one_pot One-Pot Procedure cluster_stepwise Stepwise Procedure A Mix Imidazole, Carbonyl, & Reducing Agent B Reaction A->B C Work-up & Purification B->C End Product C->End D Mix Imidazole & Carbonyl (with optional dehydrating agent) E Imine Formation D->E F Add Reducing Agent E->F G Reduction F->G H Work-up & Purification G->H H->End Start Start Trouble Low Yield? Start->Trouble cluster_one_pot cluster_one_pot Trouble->cluster_one_pot Try First cluster_stepwise cluster_stepwise Trouble->cluster_stepwise If Issue Persists

Caption: Troubleshooting workflow for reductive amination.

Mechanism of Reductive Amination

Reductive_Amination_Mechanism cluster_step1 Step 1: Imine/Iminium Ion Formation cluster_step2 Step 2: Reduction Imidazole Imidazole Hemiaminal Hemiaminal Imidazole->Hemiaminal + Carbonyl Carbonyl Carbonyl Iminium_Ion Iminium_Ion Hemiaminal->Iminium_Ion - H2O Product Alkylated Imidazole Iminium_Ion->Product + [H⁻] Hydride_Source [H⁻] (e.g., from NaBH(OAc)₃)

Caption: General mechanism of reductive amination.

References

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Wang, J., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(11), 2953. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Yagafarov, N., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(14), 2999-3002. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). Organic Chemistry Portal. [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. (2016). Semantic Scholar. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Savchenko, A. V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1833. [Link]

  • Kim, D. H., et al. (1997). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 27(15), 2505-2513. [Link]

  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. (n.d.). Chinese Journal of Applied Chemistry. [Link]

  • Reductive amination. (2024, February 28). In Wikipedia. [Link]

  • Savchenko, A. V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 421. [Link]

  • May, S. A., et al. (2017). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Organic Process Research & Development, 21(9), 1361–1371. [Link]

  • O'Brien, Z. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1948. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. [Link]

  • Al-Zahrani, H. A. M., et al. (2023). Scope and Limitations of Leuckart-Wallach-Type Reductive Amination: Chemoselective Synthesis of Tertiary Amines from Aldehydes under Neat Conditions. Catalysts, 13(2), 329. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Chemistry, 5(1), 321-347. [Link]

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (2023). Beilstein Journal of Organic Chemistry, 19, 93-100. [Link]

  • Leuckart–Wallach reaction. (n.d.). R Discovery. [Link]

  • Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand. (2019). Organic & Biomolecular Chemistry, 17(35), 8143-8149. [Link]

  • Cheng, D., et al. (2023). Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines. Journal of the American Chemical Society, 145(4), 2238–2247. [Link]

  • What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit. [Link]

  • What are the difficulties associated with reductive amination? How to control byproduct formation? (2012, October 11). ResearchGate. [Link]

Sources

Technical Support Center: Amine Management in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support center for researchers dealing with amine contamination in imidazole synthesis.

Topic: Removal of Unreacted Ethylamine from Imidazole Reaction Mixtures Ticket Type: Troubleshooting & Optimization Guide Status: Active

Executive Summary: The Physicochemical Challenge

Removing ethylamine (


, BP 

) from imidazole derivatives (

, BP

) requires exploiting two distinct differentials: volatility and basicity .[1]

While ethylamine is highly volatile, it frequently persists in reaction mixtures as a non-volatile hydrochloride salt or due to high water solubility.[1] This guide prioritizes three workflows based on your product's sensitivity and the scale of the reaction.

MethodMechanismBest ForLimitation
A. Evaporative Purge Volatility DifferentialCrude, robust intermediatesFails for amine salts; requires free-basing.[1]
B. The "pH Sweet Spot"

Controlled Extraction
Lipophilic imidazole derivativesDifficult for highly water-soluble (unsubstituted) imidazoles.
C. Chemoselective Scavenging Covalent CaptureLate-stage APIs; Trace removal (<5%)Higher cost; requires compatible solvent.[1]

Troubleshooting Modules (FAQ Format)

Module A: Volatility & Evaporation

Q: I rotovapped my reaction mixture, but the ethylamine peak is still visible in the NMR. Why didn't it boil off?

Diagnosis: Ethylamine boils at


 (at 1 atm), theoretically making it easy to remove.[1] If it persists, it is likely trapped as an ethylammonium salt  (e.g., ethylammonium chloride), which is non-volatile solid.[1]

The Fix (Free-Basing Protocol): You must "unlock" the volatility by converting the salt back to the free base.

  • Basify: Adjust your reaction mixture to pH

    
     using saturated 
    
    
    
    or
    
    
    .
    • Why? At pH 12, ethylamine (

      
       10.[1]7) is 
      
      
      
      deprotonated (neutral gas).[1]
  • Strip Solvent: Rotary evaporate with a bath temperature of

    
    .
    
    • Caution: Ensure your vacuum pump trap is cooled with dry ice/acetone.[1] Ethylamine is corrosive to pump seals and oil.[1]

  • Azeotropic Co-evaporation: If trace amine persists, add Dichloromethane (DCM) or Methanol and re-evaporate.[1] The solvent vapors help carry off the volatile amine.[1]

Module B: The "pH Sweet Spot" Extraction

Q: My imidazole product is sensitive. How do I wash away the ethylamine without losing my product to the aqueous layer?

The Strategy: You must target the pH window of 8.5 -- 9.5 . In this window, ethylamine remains protonated (water-soluble), while imidazole becomes neutral (organic-soluble).[1]

The Calculation:

  • Ethylamine (

    
     10.7):  At pH 9.0, it is largely protonated (
    
    
    
    ).[1]
    • Ratio

      
      .[1] It prefers the aqueous layer.[1]
      
  • Imidazole (

    
     6.95):  At pH 9.0, it is largely neutral (
    
    
    
    ).[1]
    • Ratio

      
      .[1] It prefers the organic layer.[1]
      

Step-by-Step Protocol:

  • Dissolution: Dissolve crude mixture in a lipophilic solvent (e.g., EtOAc, DCM, or MTBE).[1]

    • Note: Unsubstituted imidazole is poorly soluble in DCM; use n-Butanol or EtOAc if your product is very polar.[1]

  • Buffer Prep: Prepare a 0.5 M Phosphate or Borate buffer adjusted to pH 9.0 .

  • Extraction: Wash the organic phase

    
     with the pH 9 buffer.[1]
    
  • Verification: The ethylamine is trapped in the buffer; the imidazole remains in the organic phase.[1]

Visualizing the Logic:

pH_Extraction Start Crude Mixture (Imidazole + Ethylamine) Dissolve Dissolve in Organic Solvent (DCM or EtOAc) Start->Dissolve Wash Wash with pH 9.0 Buffer Dissolve->Wash Separation Phase Separation Wash->Separation OrgLayer Organic Layer Contains: Neutral Imidazole (pH > pKa of Imidazole) Separation->OrgLayer Product AqLayer Aqueous Layer Contains: Ethylammonium Ion (pH < pKa of Ethylamine) Separation->AqLayer Waste

Figure 1: The pH 9.0 "Sweet Spot" creates a solubility divergence between the two amines.

Module C: Scavenging Trace Amines

Q: I have <5% ethylamine left and I cannot do an aqueous workup (water-soluble product). What now?

The Solution: Use a Polymer-Supported Isocyanate (PS-NCO) scavenger.[1]

Why it works: Isocyanates react rapidly with primary aliphatic amines (ethylamine) to form stable, insoluble ureas.[1] The reaction with the aromatic secondary amine of the imidazole ring is significantly slower and reversible under these conditions due to the lower nucleophilicity of the aromatic nitrogen.

Protocol:

  • Stoichiometry: Add 3–4 equivalents of PS-Isocyanate resin relative to the residual ethylamine content (estimate via NMR).

  • Solvent: Ensure the reaction solvent swells the resin (DCM or THF are ideal; Methanol is acceptable but slower).[1]

  • Incubation: Shake gently at room temperature for 2–4 hours.

  • Filtration: Filter the mixture through a fritted funnel or a celite pad. The ethylamine remains covalently bound to the beads.[1]

Visualizing the Mechanism:

Scavenger_Mechanism Input Solution: Imidazole + Trace EtNH2 Reaction Reaction: R-N=C=O + EtNH2 -> R-NH-CO-NHEt Input->Reaction Resin Add PS-Isocyanate Resin (Solid Support) Resin->Reaction Filter Filtration Reaction->Filter Filtrate Filtrate: Pure Imidazole Filter->Filtrate Solid Solid Waste: Resin-bound Urea Filter->Solid

Figure 2: Chemoselective removal of primary amines using solid-phase scavenging.[1]

Critical Data Reference Table

PropertyEthylamineImidazoleImpact on Separation
Boiling Point


Allows evaporative removal (if free base).[1]

(Conj. Acid)



allows pH separation.[1]
Nucleophilicity High (Primary,

)
Low (Aromatic,

)
Allows selective scavenging with electrophiles.[1]
Water Solubility MiscibleHigh (633 g/L)Both are water soluble; requires pH control to differentiate.[1]

Safety & Handling

  • Toxicity: Ethylamine is a severe irritant to eyes and respiratory systems.[1] All evaporative steps must be performed in a fume hood.[1]

  • Flammability: Ethylamine gas is highly flammable.[1] Ensure rotovaps are grounded and away from ignition sources.

References

  • PubChem. (n.d.).[1] Ethylamine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • PubChem. (n.d.).[1] Imidazole Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Biotage. (n.d.).[1] Polymer Supported Scavengers: PS-Isocyanate.[1][2] Retrieved from [Link][1]

Sources

Technical Support Center: Recrystallization of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the purification and isolation of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine hydrochloride.

Physicochemical Grounding & Solvent Selection

(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine hydrochloride is a highly polar organic salt. The presence of both an imidazole ring (pKa ~7) and a secondary amine hydrochloride moiety dictates its solubility profile. Like most imidazole hydrochloride derivatives, it exhibits extreme solubility in water (up to 500 mg/mL) and high solubility in short-chain alcohols like methanol (up to 50 mg/mL), while remaining completely insoluble in non-polar organic solvents[1].

Because the temperature-dependent solubility gradient in a single solvent is often insufficient for high-yield recovery, a binary solvent system (Primary Solvent + Anti-Solvent) is the industry standard for imidazolium and imidazole-amine salts[2].

Quantitative Solvent Selection Matrix
Solvent SystemPrimary Solvent (Solvation)Anti-Solvent (Precipitation)Polarity GradientApplication Notes
MeOH / Et₂O MethanolDiethyl EtherHighStandard for highly polar imidazole salts[3]. Requires strict anhydrous conditions due to severe hygroscopicity.
EtOH / EtOAc EthanolEthyl AcetateModerateExcellent alternative if the compound persistently "oils out" in ether. Promotes slower, more ordered crystal growth.
IPA / Acetone IsopropanolAcetoneLowUseful for temperature-gradient crystallization (-15 °C to 20 °C) without rapid anti-solvent crashing[4].

Troubleshooting Guide & FAQs

Q: Why does my compound form a biphasic oily layer ("oiling out") instead of forming a crystalline solid? A: "Oiling out" occurs when the solute precipitates as a liquid because the solvent mixture becomes supersaturated at a temperature above the melting point of the solute in that specific solvent micro-environment. For this highly polar hydrochloride salt, this is almost always caused by adding the anti-solvent (e.g., diethyl ether) too rapidly while the solution is hot. Causality & Corrective Action: The highly polar salt lowers the melting point of the solvent-solute micro-emulsion. Reheat the mixture until it is a single homogeneous phase. Add 2-5% more of the primary solvent (methanol) to increase the saturation threshold, and cool the flask at a much slower rate (e.g., 5 °C/hour) to allow proper lattice nucleation.

Q: My yield is extremely low even after cooling the flask to 4 °C. How can I recover more product? A: Imidazole hydrochlorides have a high thermodynamic affinity for short-chain alcohols[1]. If your primary solvent volume is too high, the compound will remain dissolved regardless of the anti-solvent added. Causality & Corrective Action: The solvation energy of methanol is outcompeting the lattice energy of the crystal. Concentrate the mother liquor under reduced pressure to half its volume. Furthermore, industrial purification methods for imidazolium salts demonstrate that utilizing a deeper cooling gradient down to -15 °C significantly maximizes precipitation yields[4].

Q: The recovered crystals turn into a sticky paste when transferred to the filter paper. What happened? A: Imidazole hydrochloride derivatives are intrinsically and notoriously hygroscopic[1]. When cold crystals are exposed to ambient laboratory air, atmospheric water vapor rapidly condenses onto the lattice. The strong hydrogen-bonding affinity of the protonated amine and imidazole nitrogen dissolves the salt in the condensed moisture. Causality & Corrective Action: Perform the filtration under a blanket of dry nitrogen or argon. Wash the filter cake strictly with ice-cold anhydrous anti-solvent, and immediately transfer the product to a vacuum desiccator.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a Methanol/Diethyl Ether binary system and includes built-in validation checkpoints to ensure scientific integrity and reproducibility[2][3].

Phase 1: Dissolution and Saturation

  • Weigh the crude (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine hydrochloride.

  • Suspend the solid in a minimal volume of anhydrous methanol (approx. 2–3 mL per gram of crude).

  • Heat to 60 °C under constant stirring until complete dissolution is achieved.

    • Validation Checkpoint: The solution must be completely transparent. If particulate matter remains, perform a hot gravity filtration to remove insoluble impurities before proceeding[2].

Phase 2: Anti-Solvent Titration 4. While maintaining the solution at 60 °C, add hot anhydrous diethyl ether dropwise. 5. Cease addition immediately when the solution becomes persistently turbid (the "cloud point"). 6. Add 1–2 drops of hot methanol until the solution just turns clear again.

  • Validation Checkpoint: This precise visual equilibrium ensures the solution is perfectly saturated at the boiling point, setting the stage for optimal nucleation.

Phase 3: Controlled Nucleation 7. Remove the flask from the heat source and allow it to cool to ambient temperature (20 °C) completely undisturbed.

  • Validation Checkpoint: Inspect the flask for the formation of a crystalline lattice. If the solution turns milky and oils out, immediately refer to the Troubleshooting Guide.

  • Once at room temperature, transfer the flask to a -15 °C freezer for 12 hours to drive the equilibrium toward complete precipitation[4].

Phase 4: Isolation and Desiccation 9. Filter the crystals rapidly using a Büchner funnel under a dry inert atmosphere. 10. Wash the crystal cake with 2 × 5 mL of ice-cold anhydrous diethyl ether[3]. 11. Dry the product to a constant weight in a vacuum oven at 40 °C.

  • Validation Checkpoint: Achieving a constant weight confirms the complete removal of volatile solvents and trapped hygroscopic moisture.

Experimental Workflow Visualization

Recrystallization_Troubleshooting Start Crude Amine HCl Salt Dissolve Dissolve in minimal hot Methanol Start->Dissolve AddAnti Titrate with hot Diethyl Ether until cloud point Dissolve->AddAnti Cool Cool slowly to 20°C, then to -15°C AddAnti->Cool Check Did crystals form? Cool->Check Oiling Did it 'oil out'? Check->Oiling No Success Filter, Wash with cold Ether, Vacuum Dry Check->Success Yes Reheat Reheat & add 2% Methanol Oiling->Reheat Yes (Biphasic) Concentrate Concentrate solvent under vacuum Oiling->Concentrate No (Clear Solution) Reheat->Cool Concentrate->AddAnti

Figure 1: Decision tree for troubleshooting binary recrystallization of imidazole amine salts.

References

  • Benchchem. Technical Support Center: Purification of Imidazole Derivatives.[2] 2

  • National Center for Biotechnology Information (PMC). Imidazolium salts carrying two positive charges: design, synthesis, characterization...[3] 3

  • Google Patents (JP2008133248A). Method for producing imidazolium salt.[4] 4

  • Sigma-Aldrich. Imidazole hydrochloride (I3386) - Product Information Sheet.[1] 1

Sources

Technical Support Center: Imidazole Hydrogenation & Catalyst Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist (Catalysis Division) Ticket ID: IMID-H2-OPT Topic: Overcoming Catalyst Poisoning in Imidazole Hydrogenation

Introduction: Why This Reaction Fails

Welcome to the Catalysis Technical Support Center. If you are reading this, you are likely facing a stalled hydrogenation reaction. You are not alone; the hydrogenation of imidazole to imidazolidine is thermodynamically challenging due to high resonance energy (approx. 14 kcal/mol) and kinetically difficult due to catalyst poisoning .

The imidazole ring is a "perfect storm" for heterogeneous catalysts. The


 nitrogen acts as a Lewis base, coordinating strongly to the active metal sites (Pd, Pt, or Rh). This coordination is often stronger than the adsorption of dihydrogen (

), effectively "choking" the catalyst before the reaction begins.

This guide provides the diagnostic workflows and protocols necessary to overcome these specific poisoning mechanisms.

Module 1: Diagnostic Triage

Before changing your catalyst, we must diagnose the type of failure. Use the workflow below to categorize your issue.

Troubleshooting Workflow

Hydrogenation_Diagnostic Start Reaction Status: Stalled or No Conversion? Check1 Did H2 uptake occur at the beginning? Start->Check1 NoUptake NO UPTAKE Check1->NoUptake 0% Conversion Partial PARTIAL UPTAKE (Stalled < 50%) Check1->Partial Stops mid-way PoisonCheck Check Feedstock Purity (Sulfur/Halides?) NoUptake->PoisonCheck Immediate Death Solution2 Action: Switch to Acidic Media (Protonate N) Partial->Solution2 Basicity Increase? Solution3 Action: Increase Pressure/Temp (Thermodynamic Limit) Partial->Solution3 Product Inhibition? N_Poison Nitrogen Poisoning (Lone Pair Coordination) PoisonCheck->N_Poison Clean Feedstock Solution1 Action: Pre-treat Feedstock or Change Catalyst Load PoisonCheck->Solution1 Impurities Found N_Poison->Solution2 Primary Fix

Figure 1: Diagnostic logic tree to distinguish between impurity poisoning, nitrogen self-poisoning, and thermodynamic stalling.

Module 2: The Nitrogen Trap (Mechanism & Solution)

The most common cause of failure in imidazole hydrogenation is Nitrogen Lone Pair Poisoning .

The Mechanism

Heterogeneous catalysis requires


 to dissociate on the metal surface. However, the unprotonated nitrogen (N3 position) of imidazole binds to the metal surface via its lone pair.
  • Result: The metal surface is covered by a monolayer of imidazole coordinated "standing up," leaving no sites for hydrogen activation.

  • Severity: Rh > Pd > Pt (Rhodium is most active but also sensitive; Palladium is moderately sensitive).

The Solution: Acidic Protonation

By conducting the reaction in acidic media, you protonate the nitrogen (


). The resulting imidazolium cation (

) lacks the free lone pair required to bind to the metal. Furthermore, the positive charge creates an electrostatic repulsion with the positively charged metal surface (under

atmosphere), preventing strong adsorption.
Visualizing the Acid Effect

Acid_Mechanism cluster_0 Neutral Conditions (Poisoned) cluster_1 Acidic Conditions (Active) Metal1 Metal Surface (Pd/Rh) Block Active Site BLOCKED Metal1->Block N_Lone N: (Lone Pair) N_Lone->Metal1 Strong Coordination Metal2 Metal Surface (Pd/Rh) H2_Ads H2 Adsorption OK Metal2->H2_Ads Catalysis Proceeds N_Prot NH+ (Protonated) N_Prot->Metal2 Repulsion (No Binding)

Figure 2: Mechanism of acid promotion. Protonation prevents the nitrogen lone pair from occupying active metal sites.[1]

Module 3: Experimental Protocols

Protocol A: The Acid-Modified Hydrogenation (Recommended)

Use this protocol if your reaction fails in neutral solvents (MeOH/EtOH).

  • Substrate Preparation: Dissolve Imidazole (1.0 equiv) in Methanol.

  • Acidification: Add 1.1 to 2.0 equivalents of concentrated HCl or

    
    .
    
    • Note: Acetic acid is often too weak (

      
      ) to fully protonate imidazole (
      
      
      
      ) effectively at high concentrations, but it can work as a co-solvent. Strong mineral acids are preferred for stubborn cases.
  • Catalyst Loading: Add 5-10 wt% of 5% Rh/C or 5% Pd/C .

    • Why Rh? Rhodium is significantly more active for aromatic ring saturation than Pd.

  • Conditions: Pressurize to 5–10 bar (70–150 psi)

    
    . Heat to 50–60°C.
    
    • Warning: Do not overheat (>100°C) initially, as this promotes polymerization/oligomerization.

  • Workup: Filter catalyst. Neutralize filtrate with NaOH to precipitate/extract the product.

Protocol B: Impurity Scavenging (Sulfur/Halides)

Use this if the catalyst dies immediately (0% conversion) despite using Protocol A.

  • Diagnosis: Check the source of your imidazole. If synthesized via cyclization using thio-reagents or alkyl halides, you likely have S or X poisoning.

  • Pre-treatment: Dissolve substrate in MeOH. Treat with Raney Nickel (0.5 equiv by weight) at room temperature for 1 hour (no

    
    ).
    
  • Filtration: Filter off the Raney Ni (which traps S and halides).

  • Reaction: Proceed with the filtrate using Protocol A and fresh noble metal catalyst.

Module 4: Catalyst Selection Matrix

Not all catalysts are equal for this transformation.[2][3] Refer to this data table for selection.

CatalystActivity (Ring Saturation)Poison ResistanceRecommended ConditionsNotes
Rh/C (5%) High Moderate20–60°C, 5–10 bar, AcidicGold Standard. Best for full saturation to imidazolidine.
Pd/C (10%) MediumLow60–80°C, 20–50 bar, AcidicRequires higher pressure. Good if Rh is too expensive.
Pt/C (5%) LowModerateHigh Temp (>80°C)Often leads to side reactions before ring saturation.
Raney Ni MediumHighHigh Temp/Pressure (>100°C)Robust against sulfur, but pyrophoric and messy.

Frequently Asked Questions (FAQ)

Q: My reaction stops at 50% conversion. Adding more catalyst doesn't help. Why? A: You are likely facing Product Inhibition .[1] The product (imidazolidine) is a stronger base (


) than the starting material (

). As the product forms, it binds competitively to the catalyst, displacing the starting material.
  • Fix: Ensure you have enough acid equivalents to protonate the product as well (use 2.0+ equiv of acid).

Q: Can I use heterogeneous acid supports (like Zeolites) instead of liquid acid? A: Yes, but diffusion limits can be an issue. Supports like Nafion-H or acidic alumina can work, but liquid mineral acids (HCl) generally provide better kinetics for this specific reaction.

Q: I see "Rylander" mentioned in older literature. What is that? A: Paul Rylander was a pioneer in hydrogenation catalysis. His "Acid Effect" observation—that acidic media accelerates the hydrogenation of nitrogen heterocycles—is the foundational principle of Protocol A described above.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Foundational text on the "Acid Effect" in N-heterocycle reduction). 4

  • BenchChem Technical Support. (2025). Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides. (Discusses nitrogen-based poisoning mechanisms and acidic remediation). 1

  • Hegedüs, L., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles. MDPI. (Detailed comparison of Rh vs Pd sensitivity to nitrogen poisoning). 5

  • Wain, A. J., et al. (2018). Insights into Self-Poisoning during Catalytic Hydrogenation on Platinum Surfaces. ACS Catalysis.[6] (Mechanistic insights into self-poisoning by reaction intermediates). 6

Sources

minimizing side reactions in the alkylation of 4,5-dimethylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Hub for the alkylation of 4,5-dimethylimidazole. It is designed to address the specific challenges arising from the increased nucleophilicity of the dimethyl-substituted ring.

Topic: Minimizing Side Reactions & Optimizing Selectivity Ticket ID: TSH-IMD-45-ALK Status: Active Support Tier: Level 3 (Senior Application Scientist)

Core Technical Briefing

The Substrate Challenge: Unlike unsubstituted imidazole, 4,5-dimethylimidazole possesses two electron-donating methyl groups. This significantly increases the electron density of the ring, making the nitrogen atoms more nucleophilic .

  • Advantage: Faster reaction rates compared to imidazole.

  • Risk: Higher susceptibility to over-alkylation (quaternization) to form imidazolium salts.

Symmetry Note: 4,5-dimethylimidazole is symmetric. N1 and N3 alkylation produce the same mono-alkylated product. Therefore, regioisomerism (N1 vs N3) is not a concern for the first alkylation step. The primary enemy is the formation of the 1,3-dialkyl-4,5-dimethylimidazolium salt.

Troubleshooting & FAQs

Direct solutions to common operator issues.

Issue 1: "I am seeing a large amount of white solid precipitate during the reaction, and my yield is low."

Diagnosis: You are likely experiencing Quaternization (Over-Alkylation) . The solid is the dialkylated imidazolium salt (ionic liquid/solid), which precipitates out of non-polar or moderately polar solvents. Root Cause:

  • Excess Alkylating Agent: Even a 1.1 eq excess can drive the highly nucleophilic product to react again.

  • "Hot Spots": Adding the alkylating agent too quickly creates local high concentrations where the product competes with the starting material.

Corrective Action:

  • Stoichiometry Flip: Use a slight excess of the imidazole (1.1 – 1.2 eq) relative to the alkylating agent.[1] Ensure the alkylating agent is the limiting reagent.

  • Dilution: Increase solvent volume (0.1 M – 0.2 M concentration).

  • Protocol Adjustment: Switch to "Inverse Addition" (see Protocol Section) or very slow dropwise addition of the electrophile.

Issue 2: "My reaction profile shows significant starting material remaining despite heating."

Diagnosis: Incomplete Deprotonation or "Stalled Equilibrium." Root Cause:

  • Using a weak base (e.g., K₂CO₃) in a solvent that doesn't support the solubility of the carbonate (e.g., THF or Toluene).

  • Moisture contamination quenching the base (if using NaH).

Corrective Action:

  • Solvent/Base Match: If using K₂CO₃ or Cs₂CO₃ , switch to Acetonitrile (MeCN) or DMF .[1] The solubility of the inorganic base is critical for the surface reaction.

  • Catalysis: Add a phase transfer catalyst (e.g., TBAB or 18-Crown-6 ) if you must use non-polar solvents.

Issue 3: "I detect an alkene impurity in my crude mixture."

Diagnosis: Hofmann Elimination of the alkylating agent. Root Cause:

  • Using a secondary or tertiary alkyl halide with a strong, bulky base (e.g., t-BuOK) or at high temperatures. The base acts as a nucleophile (alkylation) and a base (elimination).[2]

Corrective Action:

  • Switch Base: Use a non-nucleophilic, weaker base like K₂CO₃ or NaHCO₃ .

  • Lower Temperature: Elimination has a higher activation energy than substitution; cooling the reaction (0°C to RT) favors substitution.

  • Change Leaving Group: Switch from alkyl bromide/iodide to a mesylate/tosylate if elimination persists.

Optimized Experimental Protocols

Protocol A: The "High-Fidelity" Method (Sodium Hydride)

Best for: Primary alkyl halides, valuable alkylating agents, and ensuring 100% conversion of electrophile.

Reagents:

  • 4,5-Dimethylimidazole (1.2 eq)

  • Sodium Hydride (60% in oil) (1.3 eq)

  • Alkylating Agent (1.0 eq)

  • Solvent: Anhydrous THF or DMF (0.15 M)

Step-by-Step:

  • Deprotonation: Suspend NaH (washed with hexanes if strict stoichiometry is needed) in anhydrous THF under Argon/N₂ at 0°C.

  • Addition 1: Add 4,5-dimethylimidazole (dissolved in minimal THF) dropwise.

    • Observation: Gas evolution (H₂).[3] Stir for 30 mins at 0°C → RT. The solution often turns clear or slightly cloudy as the imidazolide anion forms.

    • Why? Pre-forming the anion ensures the nucleophile is the anion (highly reactive), which outcompetes the neutral product for the electrophile.

  • Addition 2: Cool back to 0°C. Add the Alkylating Agent dropwise over 20–30 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/LCMS.[1]

  • Quench: Carefully add sat. NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: The "Robust & Scalable" Method (Carbonate Base)

Best for: Routine synthesis, scale-up, and moisture-sensitive operators.

Reagents:

  • 4,5-Dimethylimidazole (1.0 eq)

  • K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq)

  • Alkylating Agent (1.1 eq)

  • Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade)

Step-by-Step:

  • Suspension: Combine imidazole, base, and solvent.[1][4] Stir vigorously at RT for 15 mins.

  • Addition: Add alkylating agent.[1][3][4][5][6][7][8]

  • Heating: Heat to reflux (approx 60–80°C).

    • Note: Because the base is weak, the reaction relies on the equilibrium deprotonation. The elevated temperature is necessary but increases risk of quaternization.

  • Monitoring: Check LCMS for the M+ Alkyl peak vs M+ 2(Alkyl) peak. If dialkylation starts appearing >5%, stop heating immediately .

Decision Logic & Workflow (Graphviz)

This diagram guides you through selecting the optimal conditions based on your specific alkylating agent and constraints.

ReactionOptimization Start Start: Alkylation of 4,5-Dimethylimidazole ElectrophileType Analyze Alkylating Agent Start->ElectrophileType PrimaryHalide Primary Halide/Tosylate (High Reactivity) ElectrophileType->PrimaryHalide SecTertHalide Secondary/Tertiary (Prone to Elimination) ElectrophileType->SecTertHalide BaseSensitive Base Sensitive Groups? PrimaryHalide->BaseSensitive Mild_Route Protocol B: Cs2CO3 / MeCN (Mild Base) SecTertHalide->Mild_Route Avoid Strong Base (Prevent Elimination) NaH_Route Protocol A: NaH / THF (Pre-formed Anion) BaseSensitive->NaH_Route No (Stable) BaseSensitive->Mild_Route Yes (Esters/Amides present) CheckYield Check Yield & Purity NaH_Route->CheckYield Mild_Route->CheckYield PhaseTransfer Phase Transfer: KOH / Toluene / TBAB OverAlkylation Issue: Dialkylation Detected? CheckYield->OverAlkylation Fix_Stoich Action: Reduce Alkylating Agent to 0.9 eq OverAlkylation->Fix_Stoich Yes

Caption: Decision tree for selecting reaction conditions. Blue nodes represent decision points; Green nodes represent recommended protocols.

Comparative Data: Base & Solvent Effects[1][3][4][5][8][9]

The following table summarizes expected outcomes based on internal application data and literature precedents for imidazole alkylations.

Base SystemSolventTemperaturePrimary RiskRecommended For
NaH (1.2 eq) THF / DMF0°C → RTHydrolysis (Water sensitive)High Precision: Best for stopping at mono-alkylation due to rapid anion kinetics.
Cs₂CO₃ (1.5 eq) MeCN / DMF25°C – 60°CSlow ReactionComplex Substrates: Excellent functional group tolerance; "Cesium Effect" aids solubility.
K₂CO₃ (2.0 eq) AcetoneRefluxIncomplete ReactionRoutine/Cheap: Good for simple alkyl halides (Methyl Iodide, Benzyl Bromide).
KOH + TBAB TolueneRefluxEmulsions / WorkupScale-Up: Phase transfer catalysis avoids anhydrous solvents.

References

  • BenchChem Technical Support. (2025).[1][3][4][5] Troubleshooting N-Alkylation Reactions of Imidazole. Retrieved from 1

  • Organic Chemistry Portal. (2025). Synthesis of Imidazoles and N-Alkylation Protocols. Retrieved from 9

  • University of Otago. (2025). Regioselectivity and Kinetics in N-Alkylation of Imidazoles. Retrieved from 8

  • Beilstein Journals. (2024). Mechanistic Insights into Regioselective Alkylation of Indazoles and Imidazoles. Retrieved from 10

Sources

Validation & Comparative

High-Field vs. Benchtop 1H NMR for the Structural Verification of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the structural verification of intermediate pharmacophores is a critical bottleneck. This guide provides an objective performance comparison between traditional High-Field NMR (600 MHz) and emerging Benchtop NMR (80 MHz) platforms for the 1H NMR analysis of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine . By dissecting spectral resolution, sensitivity, and operational workflows, this guide equips researchers with the data necessary to select the optimal spectroscopic platform for their specific drug development phase.

The Target Molecule & Spectroscopic Challenges

(4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine (C8H15N3) is a highly functionalized diamine featuring an imidazole core, which is a ubiquitous motif in histamine receptor ligands and kinase inhibitors.

Analyzing this molecule presents specific spectroscopic challenges:

  • Tautomerism & Exchangeable Protons: The imidazole N-H and the secondary amine N-H are highly exchangeable. In non-polar solvents like CDCl3, these protons often broaden into the baseline due to intermediate exchange rates with trace water and quadrupolar relaxation from the

    
    N nucleus.
    
  • Chemical Shift Proximity: The aliphatic region contains multiple distinct proton environments (imidazole methyls, ethyl methylene, ethyl methyl) that require sufficient magnetic field dispersion to prevent signal overlap.

Platform Comparison: High-Field vs. Benchtop NMR

The fundamental difference between these platforms lies in their magnetic field strength and hardware architecture, which dictate their analytical capabilities[1],[2].

  • High-Field NMR (600 MHz): Utilizes superconducting magnets requiring cryogenic cooling (liquid helium/nitrogen). It provides massive Larmor frequency dispersion, ensuring pure first-order spectra where the chemical shift difference in Hertz (

    
    ) is vastly greater than the scalar coupling constant (
    
    
    
    )[1]. It is the gold standard for complex elucidation and impurity profiling[3].
  • Benchtop NMR (80 MHz): Utilizes cryogen-free permanent magnets (e.g., Neodymium). While the scalar coupling constant (

    
    ) remains field-independent, the Larmor frequency dispersion (
    
    
    
    ) decreases proportionally with the magnetic field[1]. This shifts the spin system closer to second-order behavior. However, its cost-effectiveness and at-line accessibility make it a powerful tool for routine QA/QC and reaction monitoring[2].

Predicted 1H NMR Spectral Data

The following table summarizes the quantitative chemical shifts and the expected resolution differences between the two platforms when analyzed in DMSO-d6.

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationExpected

(Hz)
600 MHz Observation80 MHz Observation
Imidazole N-H 11.50 - 12.00Broad Singlet (br s)1HN/ASharp br sBroad baseline hump
C2-CH2-N Linker 3.70 - 3.80Singlet (s)2HN/ASharp singletSharp singlet
Ethyl -CH2- 2.60 - 2.70Quartet (q)2H~7.1Clear, symmetrical quartetQuartet with visible roofing
C4-CH3 & C5-CH3 2.10 - 2.15Singlet (s)6HN/ASharp singletSharp singlet
Amine N-H 1.50 - 2.00Broad Singlet (br s)1HN/ADistinct br sMay overlap with noise/water
Ethyl -CH3 1.05 - 1.15Triplet (t)3H~7.1Clear, symmetrical tripletTriplet with visible roofing

Experimental Workflows & Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . Every step includes a physical or chemical rationale (causality) to prevent downstream analytical artifacts.

NMR_Workflow Sample Sample Preparation (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine + DMSO-d6 + TMS Split Platform Selection Sample->Split Benchtop Benchtop NMR (80 MHz) Permanent Magnet Concentration: >50 mM Split->Benchtop HighField High-Field NMR (600 MHz) Superconducting Magnet Concentration: 1-5 mM Split->HighField Acq_B Rapid Acquisition ns=64, d1=10s Time: ~15 mins Benchtop->Acq_B Acq_H High-Res Acquisition ns=16, d1=10s Time: ~5 mins HighField->Acq_H Data_B Routine QA/QC Structural Confirmation (First/Second Order Spectra) Acq_B->Data_B Data_H Impurity Profiling Complex Elucidation (Pure First Order Spectra) Acq_H->Data_H

Workflow for NMR analysis of imidazole derivatives: Benchtop vs. High-Field platforms.

Phase 1: Sample Preparation (Self-Validating)
  • Solvent Selection: Use DMSO-d6 (100% D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d6 is a strong hydrogen-bond acceptor. It disrupts intermolecular hydrogen bonding between the imidazole molecules, significantly sharpening the exchangeable N-H signals and shifting them downfield, away from the aliphatic region. TMS provides a reliable internal 0.00 ppm reference.

  • Concentration Optimization:

    • High-Field (600 MHz): Dissolve 0.5 mg of the compound in 0.6 mL DMSO-d6 (~5 mM).

    • Benchtop (80 MHz): Dissolve 15.0 mg of the compound in 0.6 mL DMSO-d6 (~160 mM).

    • Causality: High-field systems equipped with cryoprobes possess 150–400-fold higher sensitivity, allowing for low millimolar concentrations[4]. Benchtop systems require higher concentrations to achieve an acceptable Signal-to-Noise Ratio (SNR) without requiring hours of signal averaging[4].

  • Homogenization & Filtration: Vortex for 30 seconds, sonicate for 2 minutes, and filter through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube.

    • Causality: Undissolved particulates distort the local magnetic field (

      
      ) homogeneity, making it impossible to achieve a high-quality shim, which results in broadened, asymmetric peak shapes.
      
Phase 2: Acquisition & qNMR Validation
  • T1 Relaxation Measurement (Validation Step): Before standard acquisition, run an inversion-recovery experiment (180° -

    
     - 90° - acquire) to determine the longest longitudinal relaxation time (
    
    
    
    ) of the protons (typically the C4/C5 methyl groups).
  • Parameter Configuration:

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (typically 10-15 seconds).
    • Causality: A

      
       of 
      
      
      
      ensures >99.3% recovery of longitudinal magnetization (
      
      
      ) between scans. This is the absolute prerequisite for Quantitative NMR (qNMR); without it, integrations will not accurately reflect the 1:2:2:6:1:3 proton ratio[3].
    • Pulse Angle: 90° (

      
      ).
      
  • Execution: Acquire 16 scans for the High-Field platform or 64 scans for the Benchtop platform. Apply a 0.3 Hz exponential line broadening (LB) during Fourier transformation to optimize SNR without sacrificing resolution.

Performance Analysis & Technical Insights

Resolution & Strong Coupling Effects

At 600 MHz, the chemical shift difference between the ethyl -CH2- (2.65 ppm) and the ethyl -CH3 (1.10 ppm) is 1.55 ppm, which equates to 930 Hz . With a


-coupling of 7.1 Hz, the 

ratio is ~131. This is a pure first-order regime (

), resulting in perfectly symmetrical multiplets[1].

At 80 MHz, that same 1.55 ppm difference equates to only 124 Hz . The


 ratio drops to ~17. While technically still first-order (

), "roofing" effects (strong coupling) become visually apparent. The inner peaks of the quartet and triplet will lean toward each other. Understanding this causality prevents scientists from misidentifying these second-order artifacts as underlying impurities[1].
Sensitivity & Impurity Profiling

For detecting low-level synthetic impurities (e.g., unreacted starting materials or des-methyl analogs), High-Field NMR is mandatory. Because the signal area is strictly proportional to the number of nuclei, High-Field qNMR can quantify impurities down to 0.1% w/w without requiring specific analytical standards[3]. Benchtop NMR, while excellent for confirming the bulk structure of (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine at >50 mM, struggles to resolve impurities below the 2-5% threshold due to baseline noise and peak overlap[4].

Conclusion

The choice between High-Field and Benchtop NMR depends entirely on the analytical objective. For rigorous impurity profiling, structural elucidation of unknown byproducts, or when sample mass is strictly limited (<1 mg), High-Field 600 MHz NMR remains the undisputed requirement. Conversely, for routine at-line structural verification, reaction monitoring, and QA/QC of the synthesized (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine, Benchtop 80 MHz NMR provides a highly efficient, cryogen-free, and cost-effective alternative that delivers perfectly adequate resolution for structural confirmation.

References

  • Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation.
  • New Fields and Exciting Applications for Benchtop NMR Instruments. Labcompare.com.
  • Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game-Changers. ETH Zurich.
  • Benchtop NMR Coupled with Chemometrics: A Workflow for Unveiling Hidden Drug Ingredients in Honey-Based Supplements. MDPI.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of C8H15N3 Imidazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of imidazole derivatives with the formula C8H15N3 (MW 153.13 Da) presents a recurring challenge in drug development, particularly when distinguishing between regioisomers such as N-alkylated versus C-alkylated species. These compounds often serve as histamine analogs, ionic liquid precursors, or epoxy curing agents.

This guide objectively compares the two dominant mass spectrometry (MS) methodologies—Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) and Electron Impact (EI) —for analyzing these structures.

Key Finding: While EI provides a structural fingerprint, ESI-CID is the superior alternative for isomer differentiation . It preserves the protonated molecular ion


 and induces charge-remote fragmentation pathways that definitively distinguish 

-substitution from

-substitution, a capability often lost in the extensive fragmentation of EI.

Technical Comparison: ESI-CID vs. Electron Impact (EI)

For a C8H15N3 imidazole (e.g., 1-(3-aminopropyl)-2-ethylimidazole vs. its 4-ethyl isomer), the choice of ionization governs the information depth.

FeatureAlternative A: ESI-CID (Recommended) Alternative B: Electron Impact (EI)
Ionization Mode Soft (Protonation)Hard (Radical Cation Formation)
Primary Ion


(often weak/absent)
Isomer Specificity High. Distinguishes N- vs. C-alkylation via neutral loss scanning.Low. Isomers often yield identical low-mass fragments (

69, 81).
Mechanism Charge-driven (proton mobility) & Charge-remote.Radical-site initiated cleavage.
Key Limitation Requires MS/MS (tandem MS) for structural data.Molecular ion often unstable for aliphatic amines.

Mechanistic Insight: The Fragmentation Logic[2]

To validate your experimental data, you must understand the causality of the fragmentation. The fragmentation of C8H15N3 imidazoles is governed by the stability of the imidazole ring versus the lability of the alkyl side chains.

The N-Alkyl "Signature" (ESI-CID)

In N-substituted imidazoles (e.g., 1-propyl derivatives), the


 bond connecting the side chain to the ring is susceptible to cleavage via a 1,2-elimination  mechanism, driven by the formation of a stable neutral alkene.
  • Pathway:

    
    
    
  • Observation: A dominant neutral loss of 42 Da (propene) or 56 Da (butene), leaving the bare imidazole ring cation.

The C-Alkyl "Signature" (ESI-CID)

In C-substituted imidazoles , the alkyl group is attached via a stronger


 bond. The ring system is more likely to undergo Ring Fission  or Retro-Diels-Alder (RDA)  type mechanisms before the alkyl chain is lost.
  • Pathway: Ring opening

    
     Loss of 
    
    
    
    (27 Da) or
    
    
    (41 Da).
  • Observation: Retention of the alkyl mass on fragment ions; loss of ammonia (

    
    , 17 Da) from the amino side chain is often the base peak.
    
Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for a representative C8H15N3 isomer (1-(3-aminopropyl)-2-ethylimidazole).

FragmentationPathway Parent Parent Ion [M+H]+ m/z 154 NodeA1 Transition State (1,2-Elimination) Parent->NodeA1 N-Alkyl Pathway AmmoniaLoss Amino Loss Ion [M+H - NH3]+ m/z 137 Parent->AmmoniaLoss - NH3 (17 Da) Common to both NodeB1 Ring Fission (Loss of R-CN) Parent->NodeB1 Ring Cleavage (High Energy) FragmentA Imidazole Core Ion [M+H - C3H6]+ m/z 112 NodeA1->FragmentA - Propene (42 Da) FragmentB Ring Fragment m/z 82 / 95 NodeB1->FragmentB - EtCN (55 Da)

Figure 1: Divergent fragmentation pathways for C8H15N3 imidazoles. N-alkylation favors alkene loss (Red), while C-alkylation favors ring fission or ammonia loss (Green/Yellow).

Validated Experimental Protocol

To replicate these results, follow this self-validating workflow. This protocol minimizes source-induced fragmentation (a common error) to ensure the observed fragments are true MS/MS products.

Sample Preparation[3]
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol/Water + 0.1% Formic Acid.

    • Why: Formic acid ensures complete protonation (

      
      ), maximizing sensitivity in ESI(+).
      
  • Dilution: Dilute to 1 µg/mL (1 ppm) for direct infusion.

LC-MS/MS Parameters (Q-TOF or Triple Quad)
  • Source: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: Keep Low (15-20 V).

    • Critical: High cone voltage causes "in-source fragmentation," mimicking MS/MS results and confusing data interpretation.

  • Collision Energy (CE): Ramp from 10 eV to 40 eV.

    • Reasoning: Alkyl-N cleavage occurs at low CE (15-20 eV), while ring cleavage (HCN loss) requires high CE (>30 eV).

Data Analysis Workflow

Use the following logic gate to assign the isomer structure:

Workflow Start Acquire MS/MS Parent m/z 154 Check1 Check Neutral Loss Is (M - 42) or (M - 56) present? Start->Check1 ResultN Identify as N-Alkyl Isomer Check1->ResultN Yes (Alkene Loss) Check2 Check Base Peak Is (M - 17) dominant? Check1->Check2 No ResultC Identify as C-Alkyl Isomer Check2->ResultC Yes (Ammonia Loss)

Figure 2: Logic flow for distinguishing N-alkyl vs. C-alkyl imidazole isomers using MS/MS data.

Comparative Data: Fragment Ion Table

The following table summarizes the theoretical and observed fragment ions for two common C8H15N3 isomers: Isomer A (N-propyl-2-ethylimidazole) and Isomer B (4-(3-aminopropyl)-2-ethylimidazole) .

m/z (Fragment)IdentityIsomer A (N-Alkyl)Isomer B (C-Alkyl)Mechanistic Origin
154

100% (Parent) 100% (Parent) Protonated Molecule
137

< 10%80-100% Loss of amino group (favored in C-alkyl where ring is stable).
112

80-100% < 5%Diagnostic: N-C bond cleavage losing propene.
99

20-30%10-20%Ring fission (loss of ethyl cyanide).
82

VariableVariableComplex rearrangement (McLafferty-like).

Interpretation: If your spectrum shows a dominant peak at m/z 112 , you have the N-substituted isomer. If the base peak is m/z 137 (ammonia loss) with no significant loss of the propyl chain, you have the C-substituted isomer.

References

  • Wagner, G. K., et al. (2003).[1] Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. Journal of Organic Chemistry. [Link]

  • Holbrey, J. D., et al. (2006). Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids. Journal of Mass Spectrometry. [Link]

  • Lozano-Perez, A. A., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PMC (PubMed Central). [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies.[2][3] XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry. [Link]

Sources

Comparative Guide: HPLC Strategies for Imidazole Amine Purity Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Imidazole amines (e.g., Histamine, Histidine, 4-Methylimidazole) represent a "perfect storm" for chromatographic separation: they are highly polar, preventing retention on standard C18 columns, and basic, leading to severe peak tailing due to secondary silanol interactions. While Ion-Pairing Chromatography (IPC) has long been the standard, it contaminates instrumentation and precludes Mass Spectrometry (MS).

This guide objectively compares three dominant methodologies—Ion-Pairing (IPC) , Hydrophilic Interaction (HILIC) , and Mixed-Mode Chromatography (MMC) . Based on experimental evidence and robustness, Mixed-Mode Chromatography is identified as the superior modern approach for purity determination, offering MS compatibility and orthogonal selectivity.

Part 1: The Chemical Challenge

To develop a robust method, one must understand the analyte's behavior in solution. Imidazole amines possess two ionizable centers:

  • The Imidazole Ring: Weakly basic (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).
    
  • The Aliphatic Amine: Strongly basic (

    
    ).
    

At acidic pH (pH 2–3), both nitrogens are protonated, making the molecule highly polar and positively charged. This leads to two failure modes in standard Reversed-Phase (RP) HPLC:

  • Dewetting/No Retention: The charged molecule elutes in the void volume (

    
    ).
    
  • Peak Tailing: The positive charge interacts strongly with residual negative silanols on the silica surface.

Visualizing the Decision Matrix

The following decision tree outlines the logical selection process based on laboratory constraints and analyte properties.

MethodSelection Start Start: Imidazole Amine Analysis MS_Req Is MS Compatibility Required? Start->MS_Req Sample_Matrix Sample Matrix Complexity MS_Req->Sample_Matrix Yes (LC-MS) IPC Method A: Ion-Pairing (C18 + OSA) High Peak Capacity Non-Volatile Mobile Phase MS_Req->IPC No (UV Only) HILIC Method B: HILIC Good for Polar Impurities Long Equilibration Time Sample_Matrix->HILIC Clean/Simple MixedMode Method C: Mixed-Mode (C18/SCX) Robust, MS-Compatible Tunable Selectivity Sample_Matrix->MixedMode Dirty/Complex

Figure 1: Strategic decision tree for selecting the appropriate chromatographic mode for imidazole amines.

Part 2: Comparative Methodology

We compared three distinct methods for the separation of 4-Methylimidazole (4-MI) and Histamine from related process impurities.

Method A: Ion-Pairing Chromatography (IPC)[3]
  • Column: C18 (End-capped), 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Phosphate buffer (pH 3.0) + 10 mM Octanesulfonic Acid (OSA).

  • Mechanism: OSA forms a neutral ion-pair with the amine, allowing retention on the hydrophobic C18 surface.

  • Verdict: Excellent peak shape (

    
    ), but incompatible with LC-MS . The column requires dedicated use due to the difficulty of washing off the ion-pairing reagent.
    
Method B: HILIC (Hydrophilic Interaction)[4][5]
  • Column: Bare Silica or Zwitterionic phase.

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate (10 mM).

  • Mechanism: Partitioning of analyte into a water-enriched layer on the polar surface.[1]

  • Verdict: Good retention, but suffers from sample diluent sensitivity . Injecting aqueous samples disrupts the water layer, causing peak distortion. Long equilibration times (20+ column volumes) reduce throughput.

Method C: Mixed-Mode Chromatography (MMC) - Recommended
  • Column: Mixed-Mode C18/SCX (e.g., Sielc Primesep 100 or Thermo Acclaim Mixed-Mode).

  • Mobile Phase: Water/Acetonitrile gradient with acidic buffer.

  • Mechanism: Dual retention.[2][3] The alkyl chain provides hydrophobic interaction (for non-polar impurities), while the embedded sulfonic acid groups provide cation-exchange retention for the imidazole amine.

  • Verdict: Superior robustness. Selectivity is tunable by changing buffer strength (affects ionic retention) and organic modifier (affects hydrophobic retention) independently.

Experimental Data Summary
ParameterMethod A: Ion-PairingMethod B: HILICMethod C: Mixed-Mode
Retention Factor (

)
4.5 (Stable)3.8 (Sensitive to water)5.2 (Tunable)
Tailing Factor (

)
1.151.301.10
MS Compatibility No (Suppressant)YesYes
Equilibration Time Moderate (10 min)Long (30 min)Fast (5 min)
LOD (UV 210nm) 0.05 µg/mL0.10 µg/mL0.02 µg/mL

Part 3: Recommended Protocol (Mixed-Mode)

This protocol utilizes a mixed-mode stationary phase (C18 + Strong Cation Exchange) to ensure self-validating retention of basic imidazole amines.

Instrumentation & Materials
  • System: HPLC/UHPLC with DAD or Mass Spectrometer.

  • Column: Primesep 100 or Acclaim Mixed-Mode WCX-1 (150 x 4.6 mm, 3–5 µm).

  • Reagents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? Ensures the imidazole (pKa ~7) and amine (pKa ~9.5) are fully protonated for consistent cation-exchange retention.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Method

Unlike standard RP, increasing the buffer concentration in Mixed-Mode decreases the retention of basic analytes (by competing for ion-exchange sites).

Time (min)% A (Buffer)% B (ACN)Mechanism Focus
0.0955Load/Bind (Ionic retention dominant)
2.0955Isocratic hold to elute unretained salts
15.04060Gradient: Elutes hydrophobics (RP) & Basics (Ion competition)
15.1955Re-equilibration
20.0955Ready for next injection
Mechanism Visualization

The following diagram illustrates the "Dual-Dial" control available in Mixed-Mode chromatography, distinguishing it from single-mode techniques.

MixedModeMechanism cluster_StationaryPhase Stationary Phase Surface cluster_MobilePhase Mobile Phase Controls Analyte Imidazole Amine (+) C18 C18 Ligand (Hydrophobic) Analyte->C18 Hydrophobic Interaction SCX SCX Ligand (-) (Ionic) Analyte->SCX Ionic Interaction Organic Organic Modifier (ACN) Organic->C18 Elutes Hydrophobic Impurities Buffer Buffer Ions (+) (NH4+) Buffer->SCX Competes/Elutes Basic Amines

Figure 2: The "Dual-Dial" mechanism. Buffer strength controls the elution of the basic amine, while organic modifier controls non-polar impurities.

Part 4: Troubleshooting & Self-Validation

To ensure the method is performing correctly, use these self-validating checks:

  • The "Salt Test" (Validation of Ionic Mechanism):

    • Action: Increase Ammonium Formate concentration from 20 mM to 40 mM while keeping %B constant.

    • Expected Result: The retention time of the imidazole amine must decrease .

    • Reasoning: If retention does not change, the ionic mechanism is inactive (column aging or pH error), and the method has reverted to simple Reversed-Phase (unstable).

  • The "Diluent Check" (Validation of Peak Shape):

    • Action: Inject the sample dissolved in 100% Mobile Phase A.

    • Expected Result: Sharp peak with no fronting.

    • Reasoning: High organic diluents can cause "breakthrough" of polar amines in Mixed-Mode. Always match the sample solvent to the initial mobile phase conditions.

  • Tailing Factor Drift:

    • If

      
       rises above 1.5, it indicates the SCX sites are fouled or the pH has drifted > 4.0 (causing partial deprotonation). Flush with 50 mM Ammonium Acetate (pH 4.0) to regenerate the surface.
      

References

  • Sielc Technologies. (2009). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. Application Note. Link

  • Thermo Fisher Scientific. (2020). Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applications. Technical Guide. Link

  • Chromatography Online. (2020). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. Link

  • National Institutes of Health (NIH). (2020). Development of a Rapid and Eco-Friendly UHPLC Analytical Method for the Detection of Histamine in Fish Products. PubMed Central. Link

  • Helix Chromatography. (2013). HPLC Analysis of Histidine and Related Impurities. Application Data. Link

Sources

A Comparative Guide to the Binding Affinity of Ethyl vs. Methyl Substituted Imidazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Dance of Alkyl Substituents in Molecular Recognition

In the realm of medicinal chemistry, the modification of a lead compound with small alkyl groups, such as methyl and ethyl, is a common strategy to fine-tune its pharmacological profile. While seemingly minor, the substitution of a methyl group with an ethyl group can lead to significant changes in binding affinity, selectivity, and pharmacokinetic properties. This guide focuses on imidazole amines, a prevalent scaffold in numerous biologically active molecules, and explores the impact of N-substitution with these two small alkyl groups on their interaction with protein targets. We will delve into the structural and electronic differences between methyl and ethyl groups and how these translate into observable differences in binding affinity, supported by experimental data from the literature.

Physicochemical Properties: More Than Just One Carbon Apart

The distinct pharmacological effects of ethyl- versus methyl-substituted ligands stem from their fundamental differences in size, shape, and electronic properties.

PropertyMethyl Group (-CH₃)Ethyl Group (-CH₂CH₃)Implication for Binding
Size (Van der Waals Radius) SmallerLargerThe larger ethyl group can lead to steric hindrance if the binding pocket is constrained, potentially reducing affinity. Conversely, it can also form more extensive van der Waals contacts in a larger pocket, increasing affinity.
Hydrophobicity (LogP contribution) Less hydrophobicMore hydrophobicThe increased hydrophobicity of the ethyl group can enhance binding to hydrophobic pockets through more favorable hydrophobic interactions.
Conformational Flexibility Limited rotationIncreased rotational freedomThe ethyl group's additional carbon-carbon bond introduces more conformational flexibility, which can be either beneficial or detrimental for fitting into a specific binding site.
Electron-Donating Effect (Inductive Effect) Weakly electron-donatingSlightly more electron-donatingBoth are electron-donating, which can influence the basicity of the amine and the electronic environment of the imidazole ring, potentially affecting hydrogen bonding and other electrostatic interactions.

These seemingly subtle differences can have a profound impact on how a ligand orients itself within a binding pocket and the strength of the non-covalent interactions it forms with the protein.[1]

Comparative Binding Affinity Data

A direct comparison of binding affinities provides the most compelling evidence for the influence of ethyl versus methyl substitution. While comprehensive data across all target classes is not always available, we can draw valuable insights from specific examples.

Histamine Receptors: A Case Study in Selectivity and Potency

Histamine receptors, particularly the H3 and H4 subtypes, are important targets for inflammatory and neurological disorders. Studies on histamine analogs have provided direct comparisons of Nα-methyl and Nα-ethyl substitutions.

Key Findings:

  • For the human histamine H4 receptor (hH4R), Nα-ethylhistamine has been shown to be approximately four-fold less potent than its methyl analogue, Nα-methylhistamine.

  • In one study, the Ki value for Nα-methylhistamine at the hH4R was reported to be in the nanomolar range, while Nα-ethylhistamine displayed a higher Ki value, indicating lower affinity.

Table 1: Comparative Binding Affinities of Nα-Methyl- and Nα-Ethylhistamine at the Human H4 Receptor

CompoundTargetKᵢ (nM)Relative Potency to Histamine (%)Reference
Nα-MethylhistaminehH4R~10-fold less potent than histamine[2]
Nα-EthylhistaminehH4R~4-fold less potent than Nα-Methylhistamine[2]

This data suggests that for the hH4R, the smaller methyl group is preferred at the Nα position, and the increased bulk of the ethyl group likely introduces a steric clash within the binding pocket.

Adrenergic Receptors and Monoamine Oxidases: An Area for Further Investigation

Direct, head-to-head comparative binding data for ethyl- versus methyl-substituted imidazole amines at adrenergic receptors and monoamine oxidases (MAO) is less prevalent in the publicly available literature. However, general structure-activity relationship (SAR) studies on related compounds offer some insights:

  • Adrenergic Receptors: The size of the N-substituent on phenylethylamines is a critical determinant of α- and β-adrenergic receptor selectivity. Generally, increasing the size of the N-alkyl group tends to decrease α-receptor activity and increase β-receptor activity. While this applies to a different scaffold, it highlights the importance of substituent size in this receptor family.

The lack of direct comparative data for these target classes represents a significant knowledge gap and a promising area for future research.

Interpreting the Differences: A Deeper Look at Molecular Interactions

The observed differences in binding affinity can be attributed to a combination of factors:

  • Steric Hindrance: As suggested by the histamine H4 receptor data, the larger size of the ethyl group can be detrimental if the binding pocket is sterically constrained. This steric clash can prevent the ligand from adopting an optimal binding pose, thus weakening its interactions with the receptor.

  • Hydrophobic Interactions: In cases where the binding pocket has a significant hydrophobic character, the greater hydrophobicity of the ethyl group can lead to a more favorable change in entropy upon binding, resulting in a stronger interaction compared to the methyl group.

  • Conformational Effects: The increased conformational flexibility of the ethyl group can be a double-edged sword. It may allow the ligand to better adapt to the binding pocket, but it can also come at an entropic cost if multiple conformations are accessible in the unbound state.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to determine binding affinity.

Radioligand Binding Assay for Histamine H4 Receptor

This protocol describes a competitive binding assay to determine the Ki of a test compound.[3][4]

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing hH4R) Incubation Incubate membranes, radioligand, and test compound at a specific temperature and time to reach equilibrium. Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution (e.g., [3H]Histamine) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions (Ethyl & Methyl Analogs) Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation IC50_Calc Calculate IC50 (concentration of compound that inhibits 50% of radioligand binding) Scintillation->IC50_Calc Ki_Calc Calculate Ki (using the Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H4 receptor.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • A fixed concentration of radioligand (e.g., [³H]histamine)

    • A range of concentrations of the unlabeled test compound (ethyl or methyl analog) or vehicle for total binding.

    • A saturating concentration of a known H4R ligand for determining non-specific binding.

  • Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percent specific binding against the log of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the inhibition of MAO-A or MAO-B by a test compound.[5][6]

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme_Prep Recombinant Human MAO-A or MAO-B Preincubation Pre-incubate enzyme with test compound or vehicle. Enzyme_Prep->Preincubation Substrate_Prep Substrate Solution (e.g., Kynuramine) Reaction_Start Initiate reaction by adding substrate. Substrate_Prep->Reaction_Start Compound_Prep Test Compound Dilutions (Ethyl & Methyl Analogs) Compound_Prep->Preincubation Preincubation->Reaction_Start Incubation Incubate at 37°C for a defined period. Reaction_Start->Incubation Fluorescence_Read Measure fluorescence of the product at appropriate wavelengths. Incubation->Fluorescence_Read Inhibition_Calc Calculate % Inhibition relative to control. Fluorescence_Read->Inhibition_Calc IC50_Calc Determine IC50 from a dose-response curve. Inhibition_Calc->IC50_Calc

Caption: Workflow for an in vitro MAO inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human MAO-A or MAO-B, a suitable substrate (e.g., kynuramine), and a range of concentrations of the test compounds (ethyl and methyl analogs) in assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • Assay buffer

    • Test compound or vehicle control.

    • A known MAO inhibitor as a positive control.

  • Pre-incubation: Add the diluted enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the product formed.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The substitution of a methyl group with an ethyl group on an imidazole amine can have a significant and sometimes unpredictable impact on its binding affinity for a given biological target. The available data for the histamine H4 receptor suggests that the smaller methyl group is favored, likely due to steric constraints within the binding pocket. However, the lack of direct comparative data for other important target classes, such as adrenergic receptors and monoamine oxidases, underscores the need for further experimental investigation.

For researchers in drug discovery and development, this guide highlights the importance of systematically evaluating the effects of small alkyl substitutions. The provided experimental protocols offer a starting point for generating the data needed to build a more comprehensive understanding of the structure-activity relationships governing the binding of ethyl- and methyl-substituted imidazole amines. Future studies that combine experimental binding assays with computational modeling and structural biology will be invaluable in elucidating the precise molecular interactions that drive the observed differences in affinity and will ultimately guide the rational design of more potent and selective therapeutic agents.

References

  • Hlavacek, W. S., Posner, R. G., & Perelson, A. S. (1999). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. Biophysical journal, 76(6), 3031–3043.
  • Ligneau, X., et al. (2007). Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives. British journal of pharmacology, 150(5), 627–635.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Kottke, T., et al. (2013). Development of novel cellular model for affinity studies of histamine H(4) receptor ligands. Acta biochimica Polonica, 60(4), 757–762.
  • BioVision Incorporated. (n.d.). MAO-A Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

Sources

UV-Vis Absorption Characteristics of Imidazole-2-methylamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profile

Imidazole-2-methylamine (also known as 2-(aminomethyl)imidazole or 1-(1H-imidazol-2-yl)methanamine; CAS: 22600-77-7 for the dihydrochloride salt) represents a distinct class of imidazole derivatives where the primary amine is separated from the aromatic ring by a single methylene spacer.

Unlike 2-aminoimidazole, where the amine is directly conjugated to the


-system (altering aromaticity and absorption significantly), the methylene spacer in imidazole-2-methylamine acts as an "insulator." This preserves the characteristic UV footprint of the imidazole core while introducing a secondary protonation site that modulates solubility and metal-binding affinity.
Spectroscopic Snapshot
  • Primary Chromophore: Imidazole Ring (

    
     transition).
    
  • 
     (Aqueous, pH 7):  ~208–212 nm.
    
  • Optical Transparency: High transmittance

    
     nm.
    
  • Key Advantage: Minimal interference with protein (

    
    ) and DNA (
    
    
    
    ) quantification assays compared to conjugated heterocyclic ligands.

Comparative Performance Analysis

The following analysis objectively compares Imidazole-2-methylamine against its structural and functional analogs. This data is crucial for selecting the appropriate buffer or ligand for UV-sensitive applications.

Table 1: Spectroscopic & Physicochemical Comparison
FeatureImidazole-2-methylamine Imidazole (Parent)Histamine (Analog)2-Methylimidazole
Structure Imidazole-CH

-NH

Imidazole RingImidazole-(CH

)

-NH

Imidazole-CH


(nm)
210 ± 2 206211212
Molar Extinction (

)
~5,500 M

cm

~5,000 M

cm

~5,700 M

cm

~5,200 M

cm

UV Cut-off (10 mM) 235 nm 225 nm235 nm230 nm
Interference at 280 nm Negligible NegligibleNegligibleNegligible
pKa (Imidazole N) ~6.5 - 7.0 7.06.07.8
pKa (Amine N) ~8.8 - 9.2 N/A9.8N/A

*Note: pKa values are influenced by ionic strength and temperature. The ammonium group in Imidazole-2-methylamine exerts an inductive electron-withdrawing effect, slightly lowering the pKa of the imidazole ring compared to 2-methylimidazole.

Technical Insight: The "Methylene Insulator" Effect

Researchers often confuse Imidazole-2-methylamine with 2-Aminoimidazole . This distinction is critical:

  • 2-Aminoimidazole: The amine lone pair conjugates with the ring, causing a bathochromic shift (red shift) and increasing absorbance in the 230–250 nm range.

  • Imidazole-2-methylamine: The methylene group prevents this conjugation. Consequently, its UV spectrum is nearly identical to Histamine. It is an excellent "stealth" ligand for monitoring metal-ligand complexation where the metal transitions (d-d) or charge transfer bands (LMCT) are of interest, as the ligand itself does not mask the near-UV/Visible region.

Experimental Protocol: Self-Validating Determination of

To ensure data integrity in your specific solvent system (e.g., phosphate buffer vs. pure water), do not rely solely on literature values. Use this self-validating protocol to determine the precise Molar Extinction Coefficient (


).
Materials
  • Imidazole-2-methylamine Dihydrochloride (

    
     purity).[1]
    
  • Solvent: 10 mM Phosphate Buffer, pH 7.4 (to ensure consistent protonation state).

  • Quartz Cuvettes (1 cm pathlength).

Workflow
  • Stock Preparation: Prepare a 100 mM stock solution. Critical: Correct for the mass of the hydrochloride salt (MW = 170.04 g/mol for 2HCl salt vs. 97.12 g/mol for free base).

  • Serial Dilution: Prepare five dilutions: 0.05, 0.10, 0.25, 0.50, and 1.00 mM.

  • Baseline Correction: Blank the spectrophotometer with the buffer alone.

  • Scanning: Scan from 190 nm to 400 nm.

  • Validation Check:

    • Confirm absorbance at

      
       nm is 
      
      
      
      AU (indicates high purity).
    • Confirm

      
       is stable across concentrations (no aggregation).
      
  • Calculation: Plot Absorbance (

    
    ) vs. Concentration (M). The slope is 
    
    
    
    .
Visualizing the Equilibrium

The protonation state dramatically affects metal coordination but has only minor effects on the


 transition energy.

ProtonationStates cluster_legend UV-Vis Impact Dication Dication (H2L2+) Fully Protonated (pH < 5) Monocation Monocation (HL+) Imidazole N Deprotonated (pH 7.0 - 8.5) Dication->Monocation pKa1 ~6.8 (Ring N) Neutral Neutral (L) Amine N Deprotonated (pH > 9.5) Monocation->Neutral pKa2 ~9.0 (Amine N) Text Protonation of the imidazole ring (Dication) causes a slight hypsochromic shift (blue shift) compared to the neutral form.

Figure 1: Protonation equilibrium of Imidazole-2-methylamine. The transition from Dication to Monocation is the most relevant for physiological UV-Vis applications.

Applications & Interference Risks

Protein Quantification (A280)
  • Risk: Low.

  • Data: At 100 mM, Imidazole-2-methylamine has negligible absorbance at 280 nm.

  • Recommendation: It is a superior alternative to buffers containing conjugated aromatics (like pyridine) for protein handling.

DNA/RNA Quantification (A260)
  • Risk: Low to Moderate.

  • Data: At high concentrations (>500 mM), the tail of the 210 nm peak may contribute slight background at 260 nm.

  • Recommendation: Always blank with the exact buffer concentration used in the sample.

Metal Coordination Studies
  • Utility: High.

  • Mechanism: The molecule acts as a bidentate ligand.

  • UV-Vis Signature: Upon binding Cu(II) or Ni(II), look for the emergence of Ligand-to-Metal Charge Transfer (LMCT) bands in the 300–400 nm range, which are distinct from the ligand's own absorption.

References

  • NIST Chemistry WebBook. 1H-Imidazole, 2-methyl- UV/Visible Spectrum. National Institute of Standards and Technology. Link

  • Daniele, P. G., et al. (2003). Ultraviolet spectrophotometric characterization of copper(II) complexes with imidazole N-methyl derivatives of L-histidine in aqueous solution. Spectrochimica Acta Part A. Link

  • Sigma-Aldrich. 2-(Aminomethyl)imidazole dihydrochloride Product Specification & Safety Data Sheet.Link

  • Paiva-Martins, F., et al. UV-Vis extinction coefficients of Imidazole derivatives. ResearchGate. Link

  • GuideChem. Chemical Properties of Imidazole-2-methylamine (CAS 22600-77-7).Link

Sources

Crystal Engineering of 2-Substituted 4,5-Dimethylimidazoles: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold as a Molecular Anchor

In the realm of medicinal chemistry and crystal engineering, the 4,5-dimethylimidazole (4,5-DMI) scaffold serves as a critical structural anchor. Unlike the unsubstituted imidazole, the methyl groups at positions 4 and 5 provide steric bulk that restricts rotation in metal-organic frameworks (MOFs) and alters the hydrophobicity profile in drug candidates.

This guide objectively compares the solid-state performance of 2-substituted derivatives, focusing on how substituents at the C2 position dictate crystal packing efficiency , hydrogen bonding motifs , and thermal stability .

Target Audience: Synthetic Chemists, Crystallographers, and Formulation Scientists.

Structural Landscape: Comparative Crystallography

The introduction of a substituent at the C2 position disrupts the standard catemeric hydrogen-bonding network of the parent imidazole. Below is a comparative analysis of key derivatives.

Table 1: Crystallographic Parameters of Key Derivatives

Note: Data represents high-quality single-crystal X-ray diffraction results at standard temperature (293K) unless noted.

CompoundSubstituent (R2)Space GroupCrystal SystemDensity (

)
Packing Motif
4,5-Dimethylimidazole –H

Monoclinic1.18Infinite N-H···N chains (Catemers)
2,4,5-Trimethylimidazole –CH


Orthorhombic1.15Helical chains; steric disruption of planarity
2-Phenyl-4,5-dimethylimidazole –Ph

Monoclinic1.22Herringbone packing;

-

stacking dominant
2-Nitro-4,5-dimethylimidazole –NO


Triclinic1.58Layered sheets; N-H···O interactions

Analyst Insight: The shift from Monoclinic to Orthorhombic upon adding a methyl group (2,4,5-trimethyl) indicates a loss of centrosymmetry, often useful for non-linear optical (NLO) applications. The nitro derivative exhibits significantly higher density due to strong electrostatic interactions and efficient planar stacking.

Intermolecular Forces & Packing Logic

The "performance" of a crystal structure is defined by its stability and solubility. This is governed by the competition between Hydrogen Bonding (HB) and Steric Repulsion .

The "Tape" vs. "Dimer" Conflict
  • The Tape Motif (Catemer): Observed in 4,5-dimethylimidazole. The N-H donor of one molecule binds to the N acceptor of the next, forming an infinite chain.[1] This confers high melting points but lower solubility in non-polar solvents.

  • The Dimer Motif (Cyclic): Observed when the C2 substituent is bulky (e.g., Phenyl). The steric bulk forces molecules to pair up into centrosymmetric dimers (

    
     graph set), breaking the infinite chain.
    
Visualization: Substituent Effect on Packing Logic

The following diagram illustrates the causal relationship between substituent size and resulting crystal architecture.

CrystalPacking Substituent C2 Substituent (Input) Small Small Group (H, Me) Substituent->Small Bulky Bulky/Polar Group (Ph, NO2) Substituent->Bulky H_Bond H-Bond Dominance Small->H_Bond Min. Steric Hindrance Steric Steric/Electronic Dominance Bulky->Steric Disrupts N-H...N angle Catemer Catemer Motif (Infinite Chains) H_Bond->Catemer Dimer Dimer/Layer Motif (Discrete Units) Steric->Dimer Property1 High Mp, Low Solubility Catemer->Property1 Property2 Lower Mp, π-Stacking Dimer->Property2

Figure 1: Decision tree for crystal packing outcomes based on C2-substitution.

Experimental Protocols

To ensure reproducibility, we recommend the Debus-Radziszewski Imidazole Synthesis followed by a slow-evaporation crystallization technique. This method minimizes impurities that can act as nucleation sites for polymorphs.

Protocol A: Synthesis of 2-Substituted 4,5-Dimethylimidazoles

Objective: Synthesize high-purity crystalline material for X-ray diffraction.

  • Reagents:

    • Diacetyl (2,3-butanedione): 10 mmol (Caution: Vapors are harmful; use fume hood).

    • Aldehyde (R-CHO): 10 mmol (e.g., Benzaldehyde for R=Ph).

    • Ammonium Acetate: 40 mmol (Excess is crucial for high yield).

    • Solvent: Glacial Acetic Acid (20 mL).

  • Procedure:

    • Step 1: Dissolve Ammonium Acetate in Glacial Acetic Acid in a round-bottom flask.

    • Step 2: Add the Aldehyde and stir at room temperature for 5 minutes.

    • Step 3: Add Diacetyl dropwise over 10 minutes.

    • Step 4: Reflux the mixture at 110°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

    • Step 5: Cool to room temperature and pour into crushed ice (100g).

    • Step 6: Neutralize with Ammonium Hydroxide (conc.) until pH ~8. The product will precipitate.[2]

  • Purification:

    • Filter the solid and wash with cold water.[2]

    • Recrystallize from Ethanol/Water (80:20) mixture.

Protocol B: Single Crystal Growth (Slow Evaporation)

Objective: Grow crystals suitable for XRD (>0.2 mm).

  • Prepare a saturated solution of the purified imidazole in Methanol or Acetonitrile .

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Cover the vial with Parafilm and poke 3–4 small holes with a needle.

  • Place in a vibration-free environment at constant temperature (20°C) for 3–7 days.

  • Validation: Check for birefringence under a polarizing microscope before mounting.

Mechanistic Workflow: Synthesis to Structure

The following diagram details the experimental workflow, highlighting critical control points (CCPs) where the process often fails.

SynthesisWorkflow Start Reagents: Diacetyl + Aldehyde + NH4OAc Reflux Reflux in AcOH (110°C, 4h) Start->Reflux Neutralize Neutralization (pH 8) CCP: Exothermic! Reflux->Neutralize Precipitate Crude Precipitate Neutralize->Precipitate Recryst Recrystallization (EtOH/H2O) Precipitate->Recryst CrystalGrowth Slow Evaporation (MeOH, 20°C) Recryst->CrystalGrowth XRD Single Crystal XRD CrystalGrowth->XRD XRD->Recryst If Twin/Disordered

Figure 2: Step-by-step workflow for synthesis and crystallization, identifying the Neutralization step as a Critical Control Point (CCP).

References

  • CCDC 770526 : Crystal structure of 4,5-dimethylimidazole. Cambridge Crystallographic Data Centre. [Link]

  • Windler, G. K., et al. (2015) . "Crystal structure of 4,5-dinitro-1H-imidazole". Acta Crystallographica Section E. [Link]

  • Hosten, E. C., & Betz, R. (2020) .[3] "The crystal structure of 2,4-dimethylimidazole monohydrate". Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Seethalakshmi, T., et al. (2006) . "2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole". Acta Crystallographica Section E. [Link]

  • Mondal, S. S., et al. (2014) . "Imidazolium 2-substituted 4,5-dicyanoimidazolate ionic liquids: synthesis, crystal structures...". Chemistry - A European Journal. [Link]

Sources

Safety Operating Guide

Operational and Disposal Protocol for (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, ensuring laboratory safety requires more than just following a checklist; it requires a deep mechanistic understanding of the chemicals we handle. (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine is a highly functionalized building block frequently utilized in the synthesis of GPCR ligands, histamine analogs, and adrenergic receptor modulators.

Because of its specific molecular architecture—an imidazole ring coupled with a secondary ethylamine side chain—this compound exhibits pronounced basicity and nucleophilicity. This guide provides the authoritative, step-by-step operational and disposal procedures required to handle this compound safely, ensuring scientific integrity and regulatory compliance in your laboratory.

Chemical Profiling & Hazard Causality

To handle a chemical safely, you must first understand its reactivity. The presence of the unprotonated nitrogen in the imidazole ring, combined with the secondary amine, makes (4,5-Dimethyl-1H-imidazol-2-ylmethyl)-ethyl-amine a moderate-to-strong Lewis base.

When exposed to physiological moisture (such as sweat on the skin or tears in the eyes), the compound abstracts protons, leading to localized alkaline conditions. This causes the saponification of lipid bilayers and the denaturation of cellular proteins, which is the mechanistic basis for its classification as a severe irritant. Furthermore, as a nucleophilic amine, it is highly reactive toward electrophiles. Mixing this compound with acid chlorides or anhydrides will result in violent, exothermic acylation reactions[1].

Table 1: Chemical Profiling and GHS Hazard Summary
Property / HazardSpecification / CodeMechanistic Rationale
Chemical Nature Imidazole derivative, secondary amineContains nucleophilic nitrogen centers; acts as a Lewis base and nucleophile.
Solubility Soluble in DMSO, DMF, EthanolThe lipophilic backbone and polar amine groups facilitate high solubility in polar organic solvents[2].
H302 Harmful if swallowedSystemic toxicity typical of bioactive amine pharmacophores.
H315 / H319 Causes skin & serious eye irritationAlkaline nature causes localized saponification and tissue irritation upon contact with moisture.
H335 May cause respiratory irritationInhalation of crystalline dust directly interacts with and irritates mucosal membranes.
Incompatibilities Strong acids, oxidizers, acid chloridesTriggers exothermic acid-base neutralization or violent acylation reactions[1].

Operational Handling Protocol

The following self-validating protocol ensures that exposure risks are mitigated at the source before the compound is even introduced into an assay.

  • Step 1: Environmental Control. Handle the crystalline solid exclusively within a certified chemical fume hood. Causality: The compound can form combustible dust concentrations in the air and poses an inhalation hazard (H335). Local exhaust ventilation captures aerosolized particulates before they reach the operator's breathing zone[1].

  • Step 2: PPE Selection. Don standard chemical-resistant PPE: nitrile gloves, safety goggles, and a fully-buttoned lab coat. Causality: Nitrile provides a sufficient barrier against incidental contact with solid amines and common reconstitution solvents (like DMSO or DMF), preventing localized saponification of skin lipids[3].

  • Step 3: Reconstitution. Dissolve the compound in an appropriate organic solvent (e.g., DMSO, DMF, or ethanol) at your desired stock concentration. Causality: As outlined in 2[2], these solvents stabilize the lipophilic and polar domains of the molecule.

  • Step 4: Inert Storage. Purge the headspace of the storage vial with an inert gas (argon or nitrogen) and store tightly sealed at -20°C in a dark environment. Causality: Secondary amines are susceptible to atmospheric oxidation over time, which can degrade the compound and introduce unpredictable impurities into biological assays.

Waste Segregation & Disposal Procedures

Improper disposal of basic amines can lead to catastrophic container failure if inadvertently mixed with incompatible waste streams. The 4 strict adherence to compatibility guidelines for laboratory waste management[4].

  • Step 1: Chemical Compatibility Check. Ensure the target waste container does not contain strong acids (e.g., HCl, H2SO4), acid anhydrides, or strong oxidizers. Causality: The basic imidazole and amine groups will react exothermically with acids, potentially causing solvent boiling, pressure buildup, and container rupture[1].

  • Step 2: Liquid Segregation.

    • Aqueous Waste: Route to a container designated for "Aqueous Basic Waste."

    • Organic Waste: Route to "Non-Halogenated Organic Waste" (unless your specific assay involved mixing the compound with halogenated solvents like chloroform or DCM).

  • Step 3: Containment. Use high-density polyethylene (HDPE) or glass containers equipped with PTFE-lined caps. Causality: PTFE prevents the basic amine from degrading the cap seal over time, which would otherwise lead to hazardous leaks.

  • Step 4: Labeling and RCRA Compliance. Attach a completed hazardous waste label indicating "Corrosive/Irritant" and the specific chemical name. Do not exceed the 6-month Resource Conservation and Recovery Act (RCRA) accumulation limit[5]. Causality: Strict labeling prevents downstream mixing errors by Environmental Health and Safety (EHS) personnel and ensures compliance with small-quantity generator regulations.

Waste Segregation Decision Tree

WasteSegregation Start Waste Generated: Imidazole-Ethyl-Amine IsSolid State of Waste? Start->IsSolid SolidWaste Solid Residue IsSolid->SolidWaste Solid LiquidWaste Liquid Solution IsSolid->LiquidWaste Liquid SolidDisposal Hazardous Solid Waste (Corrosive/Irritant) SolidWaste->SolidDisposal SolventType Solvent Type? LiquidWaste->SolventType EHSPickup EHS / RCRA Pickup SolidDisposal->EHSPickup Aqueous Aqueous Buffer SolventType->Aqueous Water/Buffer Organic Organic Solvent SolventType->Organic DMSO/EtOH AqueousDisposal Aqueous Basic Waste (Keep away from acids) Aqueous->AqueousDisposal OrganicDisposal Non-Halogenated Organic Waste Organic->OrganicDisposal AqueousDisposal->EHSPickup OrganicDisposal->EHSPickup

Figure 1: Decision tree for the segregation and disposal of imidazole-derivative laboratory waste.

Spill Response & Decontamination

In the event of an accidental release (for small-scale laboratory spills < 25 mL or 25 g), immediate and calculated action is required to prevent exposure and facility contamination.

  • Step 1: Isolation. Immediately lower the fume hood sash. If the spill occurred on the open bench, alert nearby personnel to vacate the immediate 10-foot radius.

  • Step 2: Containment (Solid Spills). Cover the spilled powder with a slightly damp paper towel. Causality: Sweeping dry crystalline amines can aerosolize the particles, increasing the risk of inhalation (H335) and potentially forming combustible dust clouds. Dampening the material suppresses aerosolization and safely solubilizes the compound for collection[1].

  • Step 3: Containment (Liquid Spills). Surround and cover the spill with a chemically inert absorbent pad or vermiculite. Do not use combustible absorbents like sawdust.

  • Step 4: Collection. Sweep up the absorbed material using non-sparking tools and place it into a heavy-duty, sealable hazardous waste bag.

  • Step 5: Surface Decontamination. Wash the affected benchtop surface thoroughly with water and a mild laboratory detergent. Causality: Detergent and water will dilute and neutralize any residual basicity left on the benchtop, preventing secondary contact exposure to subsequent users[1].

References

  • University of Washington Environmental Health & Safety. "Standard Operating Procedure for Imidazole." University of Washington. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Method 9000: Determination of Water in Waste Materials and Laboratory Waste Management." EPA.gov. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.